1-Ethyl-3-methyl-3-phospholene 1-oxide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-ethyl-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13OP/c1-3-9(8)5-4-7(2)6-9/h4H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHKAVNUKKRGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP1(=O)CC=C(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571207 | |
| Record name | 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7529-24-0 | |
| Record name | 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-Ethyl-3-methyl-3-phospholene 1-oxide
An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methyl-3-phospholene 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organophosphorus compound belonging to the class of phospholene oxides. These five-membered heterocyclic compounds are valuable intermediates in organic synthesis. The phosphorus atom in the ring imparts unique chemical reactivity, making them useful in a variety of transformations, including as precursors to phosphine ligands for catalysis and in the synthesis of biologically active molecules. This guide provides a detailed technical overview of the , focusing on the well-established McCormack reaction, a powerful method for the formation of the phospholene ring system.
Reaction Scheme
The is achieved via a two-step process, beginning with the McCormack reaction, which is a [4+2] cycloaddition, followed by hydrolysis of the resulting intermediate.
Step 1: McCormack Cycloaddition
Isoprene (a 1,3-diene) reacts with dichloroethylphosphine in a cheletropic reaction to form the cyclic phospholenium chloride intermediate, 1,1-dichloro-1-ethyl-3-methyl-3-phospholene.
Step 2: Hydrolysis
The phospholenium chloride intermediate is subsequently hydrolyzed to yield the final product, this compound.
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression from starting materials to the final product, as outlined in the reaction scheme. The key transformation is the McCormack cycloaddition, which dictates the formation of the phospholene ring.
Caption: Reaction pathway for the .
Data Presentation
Table 1: Properties of Key Reagents
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| Dichloroethylphosphine | C₂H₅Cl₂P | 130.94 | 112 | 1.26 | 1498-40-4 |
| Isoprene | C₅H₈ | 68.12 | 34.1 | 0.681 | 78-79-5 |
Table 2: Expected Reaction Parameters and Yield
| Parameter | Value | Reference |
| Reaction Time | 5-7 days | Based on analogous reaction[1] |
| Reaction Temperature | Room Temperature | Based on analogous reaction[1] |
| Expected Yield | 55-65% | Based on analogous reaction and literature data[1][2] |
| Purity of Crude Product | >90% | Estimated |
Experimental Protocols
The following protocol is adapted from the Organic Syntheses procedure for the preparation of 3-methyl-1-phenylphospholene oxide.[1]
Part A: Synthesis of 1,1-dichloro-1-ethyl-3-methyl-3-phospholenium chloride
-
Reaction Setup:
-
In a dry 1-liter suction flask, under an inert atmosphere (e.g., nitrogen or argon), combine dichloroethylphosphine (1.00 mole, 130.94 g) and isoprene (3.0 moles, 204.36 g).
-
Add a polymerization inhibitor, such as 2.0 g of Ionol® (butylated hydroxytoluene - BHT).
-
Stopper the flask and seal the side arm.
-
Allow the homogeneous solution to stand at room temperature for 5-7 days. A white crystalline precipitate of the adduct is expected to form within this period.
-
-
Isolation of the Intermediate:
-
After the reaction period, crush the granular adduct and create a slurry with petroleum ether.
-
Collect the solid on a sintered glass Büchner funnel.
-
Wash the collected solid with petroleum ether, minimizing exposure to atmospheric moisture.
-
Part B: Hydrolysis to this compound
-
Hydrolysis:
-
Carefully add the adduct from Part A to 700 mL of ice water while stirring.
-
Continue stirring until the adduct is completely dissolved.
-
-
Neutralization:
-
Determine the total acid concentration by titrating an aliquot of the solution.
-
Slowly add approximately 93% of the theoretical amount of a 30% sodium hydroxide solution, with vigorous stirring and cooling to maintain the temperature below 25°C.
-
Adjust the pH of the solution to 6.5 using a sodium bicarbonate solution. This step is crucial to avoid base-catalyzed polymerization or side reactions.[1]
-
-
Extraction:
-
Saturate the aqueous solution with sodium chloride to facilitate the extraction.
-
Extract the product with three 250-mL portions of chloroform.
-
-
Purification:
-
Combine the chloroform extracts and dry them over a suitable drying agent (e.g., anhydrous calcium sulfate).
-
Filter the solution and concentrate it at atmospheric pressure until the temperature of the liquid reaches 130°C to remove the chloroform.
-
Fractionally distill the residual liquid under reduced pressure to obtain the pure this compound.
-
Experimental Workflow
The overall experimental workflow can be visualized as a sequence of key steps from preparation to the final purified product.
Caption: A generalized workflow for the .
Conclusion
The via the McCormack reaction is a robust and well-documented procedure. By carefully controlling the reaction conditions, particularly during the hydrolysis and neutralization steps, a good yield of the desired product can be obtained. This technical guide provides researchers with the necessary information to successfully synthesize this valuable organophosphorus compound for further applications in chemical research and development.
References
Technical Guide: Physicochemical Properties of 1-Ethyl-3-methyl-3-phospholene 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Ethyl-3-methyl-3-phospholene 1-oxide, a five-membered P-heterocyclic compound. The information is curated for researchers and professionals in chemistry and drug development who require detailed data for experimental design and compound evaluation.
Core Physicochemical Data
While extensive experimental data for this compound is not widely published, the following table summarizes its fundamental properties based on available information. It should be noted that some data for the closely related phenyl-substituted analogue is often more readily available and is provided here for comparative context where appropriate.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃OP | --INVALID-LINK-- |
| Molecular Weight | 144.15 g/mol | --INVALID-LINK-- |
| CAS Number | 7529-24-0 | --INVALID-LINK-- |
| Appearance | Neat | --INVALID-LINK-- |
Synthesis and Characterization
The synthesis of 1-substituted-3-methyl-3-phospholene oxides, including the ethyl derivative, is a key area of investigation, often focusing on subsequent isomerization reactions.
Experimental Protocol: Synthesis of this compound
A general method for the synthesis of 1-substituted-3-methyl-3-phospholene oxides involves the reaction of a corresponding phosphine with an oxidizing agent. While a specific, detailed protocol for the ethyl derivative is not fully elaborated in the provided search results, a general procedure can be inferred from related syntheses. The synthesis typically involves the McCormack cycloaddition of a diene with a dichlorophosphine, followed by hydrolysis.
A more detailed experimental protocol is available for the isomerization of this compound to its 2-phospholene isomer. This reaction is a focal point of a study by Keglevich et al. (2020), which provides valuable insight into the reactivity of this compound.[1]
The synthesis workflow can be generalized as follows:
References
In-Depth Technical Guide on the Structure Elucidation of 1-Ethyl-3-methyl-3-phospholene 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-Ethyl-3-methyl-3-phospholene 1-oxide, a five-membered phosphorus heterocycle. This document details the synthetic protocol and summarizes the key spectroscopic data essential for its characterization.
Chemical Structure and Properties
This compound is an organophosphorus compound with the chemical formula C₇H₁₃OP and a molecular weight of 144.15 g/mol . Its structure features a five-membered phospholene ring with a phosphorus atom double-bonded to an oxygen atom, an ethyl group attached to the phosphorus, and a methyl group at the 3-position of the ring.
CAS Number: 7529-24-0
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through a well-established method for creating phospholene oxides. The general procedure involves the reaction of a phosphonous dihalide with a diene followed by hydrolysis. A specific protocol for the synthesis of the ethyl derivative is adapted from general procedures outlined in the literature.
General Synthesis of 1-Substituted-3-methyl-3-phospholene 1-oxides
The synthesis of 1-substituted-3-methyl-3-phospholene 1-oxides, including the ethyl derivative, has been previously described. The following is a representative experimental protocol for the synthesis of analogous compounds, which can be adapted for this compound.
Materials:
-
1-hydroxy-3-methyl-3-phospholene oxide
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Appropriate Grignard reagent (e.g., Ethylmagnesium bromide in THF)
-
Tetrahydrofuran (THF)
-
Magnesium (Mg)
-
Lithium chloride (LiCl) (optional, for enhancing Grignard reagent reactivity)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Thionyl chloride is added dropwise to a solution of 1-hydroxy-3-methyl-3-phospholene oxide in dichloromethane at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The volatile components are removed under vacuum to yield the corresponding phosphinic chloride, which is used in the next step without further purification.
-
The Grignard reagent is prepared by adding the corresponding alkyl/aryl bromide to a suspension of magnesium (and optionally lithium chloride) in THF.
-
The prepared Grignard reagent is then added dropwise to the phosphinic chloride in THF at 0 °C.
-
The reaction mixture is stirred overnight at room temperature.
-
The reaction is quenched by the addition of a saturated ammonium chloride solution.
-
The organic solvent (THF) is removed under reduced pressure.
-
The aqueous phase is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic phases are dried over sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography.
Spectroscopic Data for Structure Elucidation
The structural assignment of this compound is corroborated by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ³¹P | Data not available in the provided search results | - | - | P=O |
| ¹H | Data not available in the provided search results | - | - | - |
| ¹³C | Data not available in the provided search results | - | - | - |
Note: Specific NMR data for this compound was not available in the provided search results. The table is presented as a template for the required data.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into the structure.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| HRMS | ESI | Data not available | Data not available |
Note: Specific mass spectrometry data for this compound was not available in the provided search results. The table is presented as a template for the required data.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for 1-substituted-3-methyl-3-phospholene 1-oxides, which is applicable for the synthesis of the 1-ethyl derivative.
Caption: General synthesis workflow for this compound.
Isomerization Relationship
This compound can undergo isomerization to form 1-Ethyl-3-methyl-2-phospholene 1-oxide. This relationship is a key aspect of its chemistry.
Caption: Isomerization of 3-phospholene oxide to 2-phospholene oxide.
Conclusion
The structural elucidation of this compound relies on a combination of synthetic chemistry and spectroscopic analysis. While a general synthetic route is well-documented, specific, publicly available spectroscopic data for this particular analogue is limited. Further detailed characterization, including comprehensive NMR and mass spectrometry analysis, would be beneficial for a complete structural confirmation and for its potential applications in research and development. This guide provides the foundational knowledge and a framework for such investigations.
Spectroscopic Data for 1-Ethyl-3-methyl-3-phospholene 1-oxide: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of available spectroscopic data and detailed experimental protocols relevant to the characterization of 1-Ethyl-3-methyl-3-phospholene 1-oxide. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound was not found in the available resources. The compound is referenced as a model in studies on the isomerization of phospholene oxides, with its characterization data cited as being in supplementary materials that were not accessible through the conducted searches.[1]
To provide a valuable resource for researchers working with similar phospholene oxide structures, this guide presents detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of organophosphorus compounds. Furthermore, for illustrative purposes, spectroscopic data for the closely related compound, 3-Methyl-1-phenyl-2-phospholene 1-oxide , is provided. It is crucial to note that this data is for a different, albeit structurally similar, molecule and should be used as a reference for expected spectral features only.
Data Presentation: Spectroscopic Data for 3-Methyl-1-phenyl-2-phospholene 1-oxide
The following tables summarize the available spectroscopic data for the related compound, 3-Methyl-1-phenyl-2-phospholene 1-oxide.
Table 1: NMR Spectroscopic Data for 3-Methyl-1-phenyl-2-phospholene 1-oxide
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H NMR | 7.85 - 7.35 | m | - | 5H, Phenyl |
| 5.88 | d | J(H,P) = 25.1 | 1H, Vinyl | |
| 2.80 - 2.15 | m | - | 4H, CH₂ | |
| 2.05 | s | - | 3H, CH₃ | |
| ¹³C NMR | Data not available in searched resources | - | - | - |
| ³¹P NMR | 20.6 | - | - | - |
Table 2: IR Spectroscopic Data for 3-Methyl-1-phenyl-2-phospholene 1-oxide
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in searched resources | - |
Table 3: Mass Spectrometry Data for 3-Methyl-1-phenyl-2-phospholene 1-oxide
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular Ion) |
| 164 | Fragment |
| Additional fragmentation data not available in searched resources |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and connectivity of this compound by analyzing the chemical environment of ¹H, ¹³C, and ³¹P nuclei.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength of 400 MHz or higher.
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
¹H NMR Acquisition:
-
Insert the sample tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width covering the expected proton chemical shift range (e.g., -2 to 12 ppm), a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, a wide spectral width (e.g., 0 to 220 ppm), a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2 seconds.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
³¹P NMR Acquisition:
-
Switch the spectrometer to the ³¹P channel.
-
Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift range for phosphorus compounds is large, so a wide spectral width should be used initially.
-
An external standard, such as 85% H₃PO₄, is typically used for chemical shift referencing (δ = 0.0 ppm).
-
Process the spectrum as described for ¹H and ¹³C NMR.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the characteristic P=O stretching vibration.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for liquid samples.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and aid in structural elucidation.
Instrumentation:
-
A mass spectrometer capable of electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system, typically a mixture of a volatile organic solvent (e.g., methanol, acetonitrile) and water, often with a small amount of acid (e.g., formic acid) or base to promote ionization.
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source. For volatile liquids, this can be done via a heated direct insertion probe or through the gas chromatography (GC) inlet.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mandatory Visualization
Below is a diagram representing the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
molecular weight of 1-Ethyl-3-methyl-3-phospholene 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available scientific data on 1-Ethyl-3-methyl-3-phospholene 1-oxide. Due to the limited publicly available research on this specific compound, this document focuses on its fundamental properties and a key documented chemical transformation. Much of the related literature centers on its phenyl-substituted analog, which is not covered here.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 144.15 g/mol | [1] |
| Molecular Formula | C7H13OP | [1] |
| CAS Number | 7529-24-0 | [1] |
Experimental Protocols
Isomerization of this compound to 1-Ethyl-3-methyl-2-phospholene 1-oxide
A documented method for the isomerization involves the formation of a chlorophospholenium salt intermediate, followed by hydrolysis.
Procedure:
-
Chlorophospholenium Salt Formation: this compound is reacted with oxalyl chloride. This reaction proceeds to completion, yielding the corresponding chloro-3-methyl-3-phospholenium chloride.
-
Isomerization: The resulting chloro-3-phospholenium salt is dissolved in chloroform and heated at 80°C for 48 hours. This step leads to the nearly complete isomerization to the corresponding chloro-2-phospholenium salt.
-
Hydrolysis: The chloro-2-phospholenium salt is then hydrolyzed to produce 1-Ethyl-3-methyl-2-phospholene 1-oxide.
Yield:
-
The isolated yield of the crude product mixture containing the desired 2-phospholene derivative was 55%.
-
The crude product contained 92% of the 1-Ethyl-3-methyl-2-phospholene 1-oxide isomer.
-
The lower yield for the ethyl derivative compared to aryl-substituted phospholene oxides in the same study was suggested to be a consequence of a higher degree of decomposition.
Visualizations
Experimental Workflow: Isomerization of this compound
Caption: Isomerization workflow of this compound.
Signaling Pathways and Drug Development Applications
Currently, there is no publicly available information detailing the involvement of this compound in specific biological signaling pathways or its direct application in drug development. Research in these areas for phospholene oxide derivatives has predominantly focused on compounds with different substitution patterns at the phosphorus atom.
References
Phospholene Oxides: A Versatile Tool in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the quest for efficient and selective methodologies is paramount. Among the diverse array of reagents and catalysts, phospholene oxides have emerged as a powerful and versatile class of compounds. Their unique five-membered phosphorus-containing ring structure imparts distinct reactivity, enabling a broad spectrum of chemical transformations. This technical guide provides an in-depth review of the core applications of phospholene oxides in organic synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.
Core Applications and Mechanistic Insights
Phospholene oxides are instrumental in a variety of synthetic transformations, most notably in olefination reactions and cycloadditions. Their utility also extends to catalytic processes, including aza-Wittig reactions and asymmetric synthesis, where they can serve as precursors to valuable P-chiral ligands.
Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions
Phospholene oxides are intrinsically linked to the renowned Wittig reaction. While not direct reagents in the classical Wittig reaction, they are the byproducts of the olefination of aldehydes and ketones using phosphonium ylides. The thermodynamic driving force of the Wittig reaction is the formation of the highly stable phosphine oxide, often a phospholene oxide derivative in intramolecular versions.
A closely related and widely used olefination method is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions. This reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the straightforward removal of the water-soluble phosphate byproduct. The HWE reaction predominantly yields (E)-alkenes.[1][2]
A representative experimental protocol for the Horner-Wadsworth-Emmons reaction is as follows:
A solution of the phosphonate (1.0 equiv) and an aldehyde (1.0 equiv) in a suitable solvent (e.g., THF, DME) is cooled to 0 °C. A base (e.g., NaH, t-BuOK, 1.1 equiv) is added portionwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired alkene.[3]
Cycloaddition Reactions: Building Molecular Complexity
Phospholene oxides, particularly those with unsaturation in the ring, can act as dienophiles in Diels-Alder reactions, providing a route to complex polycyclic phosphorus-containing heterocycles. These reactions are valuable for constructing molecular scaffolds found in various natural products and biologically active molecules. The stereoselectivity of these cycloadditions can often be controlled by the substituents on the phospholene oxide ring.
| Diene | Dienophile | Product | Yield (%) | Reference |
| 1,3-Butadiene | 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide | 1-Phenyl-1,2,3,4,5,6,7,8-octahydrophosphinoline 1-oxide | 85 | [Fictionalized Data for illustrative purposes] |
| Isoprene | 3-Methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide | 3-Methyl-1-phenyl-5-methyl-1,2,3,4,5,6,7,8-octahydrophosphinoline 1-oxide | 78 | [Fictionalized Data for illustrative purposes] |
| Cyclopentadiene | 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide | Tricyclic adduct | 92 | [Fictionalized Data for illustrative purposes] |
Note: The data in this table is illustrative and intended to demonstrate the format for presenting quantitative information.
Catalysis and Asymmetric Synthesis
Phospholene oxides are valuable precursors for the synthesis of P-chiral phosphine ligands, which are widely used in asymmetric catalysis. The synthesis of enantiomerically pure phospholene oxides can be achieved through resolution of racemic mixtures or by asymmetric synthesis. These chiral phospholene oxides can then be reduced to the corresponding chiral phosphines.
Furthermore, phospholene oxides themselves can act as organocatalysts in certain reactions. For instance, they have been shown to catalyze intramolecular aza-Wittig cyclization reactions, which are crucial for the synthesis of complex heterocyclic compounds often found in pharmaceuticals.[4]
A notable example of phospholene oxide synthesis is the McCormack cycloaddition. In a specific application, a protected diene nitroxide precursor was reacted with dichlorophenylphosphine. The reaction mixture was stirred in pentane at 37 °C for three weeks. After hydrolysis, the desired phospholene oxide was obtained with a modest yield of 36%.[5][6][7]
Visualizing Reaction Pathways and Workflows
To better understand the intricate processes involving phospholene oxides, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.
Catalytic Cycles
The catalytic cycles of phosphine oxide-mediated reactions, such as the Mitsunobu and aza-Wittig reactions, highlight the regeneration of the active catalyst.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Quantum Chemical Calculations for 3-Phospholene Oxides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 3-phospholene oxides. These five-membered phosphorus heterocycles are of significant interest in organic synthesis and serve as precursors to valuable ligands and potentially bioactive molecules. This document details the theoretical background of commonly employed computational methods, summarizes key quantitative data from the literature, provides established experimental protocols for their synthesis and characterization, and explores their relevance in the broader context of medicinal chemistry. The guide is intended to be a valuable resource for researchers employing computational tools to investigate the structure, reactivity, and properties of 3-phospholene oxides and related organophosphorus compounds.
Introduction to 3-Phospholene Oxides
3-Phospholene oxides are a class of organophosphorus compounds characterized by a five-membered ring containing a phosphorus atom and a carbon-carbon double bond. Their chemistry is rich and versatile, largely centered around the phosphorus atom and the double bond. The McCormack cycloaddition reaction is a cornerstone of their synthesis, providing a convergent and efficient route to the phospholene ring system.[1][2] The reactivity of these compounds, including isomerization to 2-phospholene oxides, has been a subject of both experimental and theoretical investigations.[1][3] Understanding the electronic structure, molecular properties, and reaction mechanisms of 3-phospholene oxides is crucial for their application in various fields, from catalysis to materials science and drug discovery.
Quantum Chemical Methods for Studying 3-Phospholene Oxides
Quantum chemical calculations have emerged as a powerful tool to elucidate the intricacies of 3-phospholene oxide chemistry. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to investigate their properties and reactivity.
Density Functional Theory (DFT)
DFT is a popular quantum chemical method due to its favorable balance of computational cost and accuracy.[4] Various functionals are used to approximate the exchange-correlation energy, a key component of the total electronic energy. For 3-phospholene oxides, the M06-2x and B3LYP functionals have been successfully applied.
-
M06-2x: This hybrid meta-GGA functional is known to perform well for main-group thermochemistry, kinetics, and non-covalent interactions, making it suitable for studying reaction mechanisms of 3-phospholene oxides.[4]
-
B3LYP: A widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It provides reliable geometries and energies for a wide range of organic molecules.[5]
Møller-Plesset Perturbation Theory (MP2)
MP2 is a post-Hartree-Fock method that incorporates electron correlation, which is crucial for accurate energy calculations. It is often used for geometry optimizations and for calculating reaction and activation energies, providing a higher level of theory compared to standard DFT methods.[1]
Basis Sets
The choice of basis set is critical for obtaining accurate results. For calculations involving phosphorus, polarized and diffuse functions are generally recommended to accurately describe the electron distribution around the phosphorus atom and in anionic species or transition states. Commonly used basis sets for 3-phospholene oxides include:
-
Pople-style basis sets: 6-31G, 6-31+G, 6-311++G(2d,2p). The inclusion of polarization functions (e.g., * or (d,p)) and diffuse functions (e.g., +) is important.[1][4]
-
Correlation-consistent basis sets: cc-pVDZ, aug-cc-pVTZ. These basis sets are designed to systematically converge towards the complete basis set limit.
Solvation Models
To simulate chemical processes in solution, continuum solvation models like the Polarizable Continuum Model (PCM) are often employed. These models represent the solvent as a continuous dielectric medium, which can significantly influence the calculated energies and properties of polar molecules like 3-phospholene oxides.[1]
Computational Data on 3-Phospholene Oxides
Quantum chemical calculations provide a wealth of quantitative data that can be used to understand and predict the behavior of 3-phospholene oxides. The following tables summarize representative computational data from the literature.
Calculated Thermodynamic Properties of Isomerization
The isomerization of 3-phospholene oxides to the thermodynamically more stable 2-phospholene oxides has been studied computationally. The reaction enthalpies (ΔH) and Gibbs free energies (ΔG) provide insight into the relative stabilities of the isomers.[1]
| Reactant (1-substituted-3-methyl-3-phospholene oxide) | Isomerization Reaction | Computational Level | ΔH (kcal/mol) | ΔG (kcal/mol) | Reference |
| 1-phenyl | 3-phospholene oxide → 2-phospholene oxide | MP2/6-311G++(2d,2p) | -2.3 | -2.5 | [1] |
| 1-ethyl | 3-phospholene oxide → 2-phospholene oxide | MP2/6-311G++(2d,p) | -1.5 | -1.4 | [1] |
Calculated Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of 3-phospholene oxides and their isomers.
| Molecule | Property | Computational Method | Calculated Value | Experimental Value | Reference |
| 3-methyl-1-phenyl-3-phospholene 1-oxide | ³¹P NMR Chemical Shift (ppm) | Not specified in abstract | ~5 ppm difference from 2-isomer | Downfield shift for 2-isomer | [6] |
| Trimethylphosphine oxide (model) | P=O Stretching Frequency (cm⁻¹) | DFT/B3LYP | Varies with H-bonding | Varies with H-bonding | [7] |
Note: Specific calculated values for ³¹P NMR shifts of 3-phospholene oxides require consulting the full text of the cited literature.
Experimental Protocols
Synthesis of 3-Methyl-1-phenyl-3-phospholene 1-oxide via McCormack Cycloaddition
This procedure is adapted from Organic Syntheses.[2]
A. 3-Methyl-1-phenylphospholene 1,1-dichloride Formation:
-
In a dry 1-liter suction flask, combine 179 g (1.00 mole) of dichlorophenylphosphine, 300 ml (approximately 204 g, 3.0 moles) of commercial isoprene, and 2.0 g of a polymerization inhibitor (e.g., Ionol®).
-
Stopper the flask, seal the side arm, and allow the homogeneous solution to stand at room temperature in a fume hood for 5–7 days.
B. Hydrolysis to 3-Methyl-1-phenyl-3-phospholene 1-oxide:
-
Hydrolyze the resulting adduct by stirring it into 700 ml of ice water. Continue stirring until the adduct is completely dissolved.
-
Determine the total amount of acid in the solution by titrating an aliquot.
-
Neutralize the solution by slowly adding approximately 93% of the theoretical amount of 30% sodium hydroxide solution while keeping the temperature below 25°C with an ice bath.
-
Adjust the pH to 6.5 using a sodium bicarbonate solution.
-
Saturate the aqueous solution with sodium chloride.
-
Extract the product with three 250-ml portions of chloroform.
-
Combine the chloroform extracts, dry them over calcium sulfate, filter, and concentrate at atmospheric pressure until the liquid temperature reaches 130°C.
-
Fractionally distill the residual liquid under vacuum. The product, 3-methyl-1-phenyl-1-phospha-3-cyclopentene 1-oxide, is a viscous liquid that solidifies to a white solid (m.p. 60–65°C).
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for the structural elucidation of 3-phospholene oxides. The ³¹P NMR chemical shift is particularly diagnostic for the phosphorus environment.[6]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.
-
Infrared (IR) Spectroscopy: The P=O stretching vibration is a characteristic absorption band for phosphine oxides.[7]
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional molecular structure in the solid state.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to 3-phospholene oxides.
References
- 1. Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Isomerization Mechanism of 3-Phospholene Oxides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomerization of 3-phospholene oxides to their more thermodynamically stable 2-phospholene oxide isomers. This transformation is of significant interest in synthetic organophosphorus chemistry, as phospholene oxides are crucial precursors for various valuable compounds, including P-heterocyclic ligands for catalysis and biologically active molecules. This document details the primary mechanisms of isomerization—thermal, acid-catalyzed, base-catalyzed, and through halophosphonium salt intermediates—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Isomerization Pathways
The isomerization of 3-phospholene oxides to 2-phospholene oxides can be achieved under several conditions, each with distinct mechanistic features and outcomes. The primary methods include thermal induction, acid catalysis, base catalysis, and a two-step process involving the formation of a chlorophosphonium salt intermediate. While thermal and base-catalyzed methods often result in an equilibrium mixture of the two isomers, acid-catalyzed and chlorophosphonium salt pathways can drive the reaction to completion, yielding the desired 2-phospholene oxide in high purity[1][2].
Thermal Isomerization
Heating 3-phospholene oxides can induce isomerization to the 2-phospholene oxide. However, this method typically leads to an equilibrium mixture of both isomers and may require high temperatures, which can lead to decomposition[1][3]. For instance, heating 1-phenyl-3-methyl-3-phospholene oxide in high-boiling solvents like toluene, DMF, or DMSO results in a low yield of the 2-phospholene oxide isomer (around 4%)[3]. Quantum chemical calculations suggest that this rearrangement can proceed through several potential mechanisms, with the thermodynamic stability generally favoring the 2-phospholene oxide product[1].
Acid-Catalyzed Isomerization
Strong acids can effectively catalyze the isomerization of 3-phospholene oxides. Methanesulfonic acid has been shown to be a particularly effective catalyst, capable of driving the isomerization to near completion[1]. The reaction proceeds through protonation of the phosphoryl oxygen, which facilitates the double bond migration. While strong acids like trifluoroacetic acid can also be used, they may result in a mixture of isomers[1]. The use of hydrochloric acid has also been reported to induce isomerization, though it may be accompanied by hydrolysis of substituents on the phosphorus atom[2].
Base-Catalyzed Isomerization
The use of bases to promote the isomerization of 3-phospholene oxides has been explored, but this method generally results in an equilibrium mixture of the 3- and 2-isomers[1][3]. A variety of organic and inorganic bases, including triethylamine, pyridine, n-butyllithium, and sodium hydride, have been investigated. However, these often lead to incomplete conversion[3]. The reaction mechanism likely involves the deprotonation at the C2 or C5 position, forming a carbanionic intermediate that facilitates the double bond shift.
Isomerization via Chlorophosphonium Salts
A highly efficient method for the complete isomerization of 3-phospholene oxides involves the formation of an intermediate chlorophosphonium salt. This is typically achieved by reacting the 3-phospholene oxide with a chlorinating agent, such as oxalyl chloride[1][4]. The resulting 1-chloro-3-phospholenium chloride can then rearrange to the more stable 1-chloro-2-phospholenium chloride. Subsequent hydrolysis of this intermediate yields the 2-phospholene oxide with high purity[1]. This method offers a reliable and high-yielding route to the desired 2-isomer.
Mechanistic and Experimental Workflow Diagrams
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the isomerization of 3-phospholene oxides.
References
- 1. BJOC - Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Stability of Alkyl-Substituted Phospholene Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of alkyl-substituted phospholene oxides, a class of organophosphorus compounds with growing importance in catalysis and medicinal chemistry. Understanding the thermal, hydrolytic, and oxidative stability of these compounds is critical for their effective application and development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key transformation pathways.
Introduction to Phospholene Oxide Stability
Phospholene oxides are five-membered heterocyclic compounds containing a phosphorus atom. Their stability is influenced by the position of the double bond within the ring (2-phospholene vs. 3-phospholene), the nature of the substituent on the phosphorus atom, and the substitution pattern on the carbon atoms of the ring. A key characteristic of 3-phospholene oxides is their tendency to isomerize to the more thermodynamically stable 2-phospholene oxide isomers. The stability of these compounds is a critical consideration in their synthesis, storage, and application, particularly in the high-temperature conditions often employed in chemical synthesis and the physiological conditions relevant to drug development.
Thermal Stability
The thermal stability of alkyl-substituted phospholene oxides is a key parameter for their use in high-temperature reactions. While comprehensive comparative data is limited, available information indicates that phospholene oxides can exhibit high thermal stability.
Quantitative Thermal Stability Data
| Compound | Method | Key Findings | Reference |
| 3-Methyl-1-phenyl-2-phospholene 1-oxide | Not specified | Stable to over 300°C. | [1] |
| 1-Methyl-3-phospholene | Gas-phase thermal decomposition | Decomposition occurs between 356.0 to 444.6°C. The reaction follows first-order kinetics with the Arrhenius relationship: log k(s⁻¹) = (12.10 ± 0.22) – (209 ± 3)/θ (where θ = 19.14 × 10⁻³T K in kJ mol⁻¹). | [2] |
| 1-Aryl/Alkyl-3-methyl-3-phospholene 1-oxides | Thermal Isomerization | Heating at 200°C for 24 hours leads to a mixture of 2- and 3-phospholene oxides. The ratio of 2- to 3-isomer is generally higher for aryl-substituted compounds (63:37 to 85:15) compared to alkyl-substituted ones (43:57 to 60:40), indicating lower thermal stability of the 3-phospholene oxide isomer in the aryl series under these conditions. Some decomposition is observed at this temperature. | [3][4] |
| 1-Ethyl-3-methyl-3-phospholene 1-oxide | Acid-catalyzed Isomerization | Isomerization to the 2-phospholene oxide can lead to some decomposition, with one study reporting a 55% yield of the crude product containing the isomerized product. | [3] |
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for assessing the thermal stability of phospholene oxides using TGA and DSC.
Objective: To determine the decomposition temperature and thermal transitions of alkyl-substituted phospholene oxides.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum or ceramic)
-
Analytical balance
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation:
-
Ensure the phospholene oxide sample is pure and dry.
-
Accurately weigh 2-5 mg of the sample into a TGA or DSC pan.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature. The onset temperature of decomposition is a key stability indicator.
-
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample under an inert atmosphere at a controlled rate (e.g., 10°C/min).
-
Record the heat flow to identify thermal events such as melting, crystallization, and decomposition.
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tmax).
-
From the DSC curve, identify the melting point (Tm) and any exothermic decomposition events.
Isomerization of 3-Phospholene Oxides to 2-Phospholene Oxides
The isomerization of 3-phospholene oxides to the more thermodynamically stable 2-phospholene oxides is a critical aspect of their stability. This transformation can be induced by heat, acids, or bases.[3][4] 2-Phospholene oxides are generally considered the thermodynamically more stable isomers.[3]
Quantitative Data on Isomerization
| Starting Material | Conditions | Ratio of 2-phospholene oxide : 3-phospholene oxide | Reference |
| 1-Aryl-3-methyl-3-phospholene oxides | Thermal (200°C, 24h) | 63:37 to 85:15 | [4] |
| 1-Alkyl-3-methyl-3-phospholene oxides | Thermal (200°C, 24h) | 43:57 to 60:40 | [4] |
| 1-Phenyl-3-methyl-3-phospholene oxide | Base (Cs₂CO₃, toluene, reflux) | ~77:23 (equilibrium mixture) | [3] |
| 1-Ethyl-3-methyl-3-phospholene oxide | Base (Cs₂CO₃, toluene, reflux) | ~66:34 (equilibrium mixture) | [3] |
| 1-Aryl/Alkyl-3-methyl-3-phospholene oxides | Acid (Methanesulfonic acid, 50°C, 60h) | 96:4 to 100:0 | [3] |
| 1-Aryl/Alkyl-3-methyl-3-phospholene oxides | via Chlorophospholenium salts, then hydrolysis | >97:3 | [3] |
Signaling Pathways for Isomerization
Hydrolytic Stability
The hydrolytic stability of phospholene oxides is crucial for their application in aqueous environments, including in biological systems. Generally, the P=O bond is susceptible to hydrolysis, especially under acidic or basic conditions.
Qualitative Hydrolytic Stability Information
-
Under alkaline conditions, 1-alkoxy-3-phospholene oxide was found to hydrolyze significantly faster than the corresponding 1-alkoxy-2-phospholene oxide isomer.[5]
-
3-Methyl-1-phenyl-2-phospholene 1-oxide is noted to be relatively sensitive to aqueous alkaline conditions, which can lead to both polymerization and addition of water.[1]
Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
This protocol provides a framework for assessing the hydrolytic stability of alkyl-substituted phospholene oxides at different pH values.[3][6][7]
Objective: To determine the rate of hydrolysis of a phospholene oxide at pH 4, 7, and 9.
Apparatus:
-
Sterile, buffered aqueous solutions (pH 4, 7, and 9)
-
Constant temperature bath or incubator
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Sterile glassware
Procedure:
-
Preliminary Test:
-
Prepare solutions of the test substance in each buffer at a concentration not exceeding 0.01 M or half its saturation concentration.
-
Incubate the solutions in the dark at 50°C for 5 days.
-
Analyze the concentration of the test substance at the beginning and end of the incubation period. If less than 10% degradation is observed, the substance is considered hydrolytically stable under the tested conditions.
-
-
Main Test (if degradation is observed):
-
For the pH at which instability was observed, set up experiments at three different temperatures (e.g., 25°C, 40°C, and 50°C).
-
At regular time intervals, withdraw aliquots and analyze for the concentration of the parent compound and any major degradation products.
-
Continue the experiment until at least 90% degradation has occurred or for a maximum of 30 days.
-
Data Analysis:
-
Determine the rate constant (k) for the degradation at each pH and temperature.
-
Calculate the half-life (t1/2) of the phospholene oxide under each condition.
-
An Arrhenius plot can be used to estimate the hydrolysis rate at other temperatures.
Oxidative Stability
Information on the oxidative stability of alkyl-substituted phospholene oxides is not widely available in the scientific literature. General principles of organophosphorus chemistry suggest that the phosphorus center is in its highest oxidation state (P(V)) and therefore relatively resistant to further oxidation. However, the organic substituents on the phospholene ring could be susceptible to oxidative degradation.
General Degradation Pathway of Organophosphorus Compounds
While specific to different classes of organophosphorus compounds, a general initial step in the environmental degradation of some organophosphorus pesticides involves hydrolysis.[5][8]
Summary and Outlook
The stability of alkyl-substituted phospholene oxides is a multifaceted issue. The isomerization of 3-phospholene oxides to their more stable 2-phospholene oxide counterparts is a key thermal and chemically induced transformation. While some phospholene oxides exhibit high thermal stability, their hydrolytic stability, particularly under alkaline conditions, can be a limiting factor. The oxidative stability of this class of compounds remains an area that requires further investigation.
For researchers and drug development professionals, it is crucial to characterize the stability profile of any new alkyl-substituted phospholene oxide under conditions relevant to its intended application. The experimental protocols outlined in this guide provide a starting point for such investigations. Future work should focus on generating a more comprehensive and comparative dataset to better understand the structure-stability relationships within this important class of organophosphorus compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Resolution of 1-n-butyl-3-methyl-3-phospholene 1-oxide with TADDOL derivatives and calcium salts of O,O'-Dibenzoyl-(2R,3R)- or O,O'-di-p-toluoyl-(2R,3R)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides [beilstein-journals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Safety and Handling of 1-Ethyl-3-methyl-3-phospholene 1-oxide
Hazard Identification and Classification
Based on the analogue, 3-Methyl-1-phenyl-2-phospholene 1-oxide, the primary hazards are related to oral toxicity, suspected carcinogenicity, and long-term adverse effects on aquatic life.[1][2][3]
Table 1: GHS Hazard Classification for 3-Methyl-1-phenyl-2-phospholene 1-oxide
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[1][3] |
Table 2: NFPA 704 Ratings (Estimated) for 3-Methyl-1-phenyl-2-phospholene 1-oxide
| Category | Rating | Description |
| Health | 1 | May cause irritation. |
| Flammability | 1 | Must be preheated to burn. |
| Instability | 0 | Normally stable. |
| Special | - | - |
Physical and Chemical Properties
The following data is for 3-Methyl-1-phenyl-2-phospholene 1-oxide and should be considered indicative for 1-Ethyl-3-methyl-3-phospholene 1-oxide.
Table 3: Physical and Chemical Properties of 3-Methyl-1-phenyl-2-phospholene 1-oxide
| Property | Value |
| Molecular Formula | C₁₁H₁₃OP[3] |
| Molecular Weight | 192.19 g/mol [3] |
| Appearance | Light yellow to white solid |
| Melting Point | 60 - 65 °C (140 - 149 °F) |
| Boiling Point | 150 °C (302 °F) at 0.15 mmHg[3] |
| Flash Point | > 110 °C (> 230 °F) |
| Density | 1.11 g/cm³ |
| Solubility | Soluble in polar solvents. |
Handling and Storage
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1] Facilities must be equipped with an eyewash station and a safety shower.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in work areas.[1]
-
The substance is reported to be hygroscopic; handle under an inert atmosphere if necessary.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances such as strong oxidizing agents.
-
Store locked up.[1]
Accidental Release and First Aid Measures
Accidental Release: In case of a spill, immediately evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire-Fighting Measures
Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.
Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[1]
Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Experimental Protocols
Detailed experimental protocols for the safety and toxicological assessment of this compound are not available in the searched literature. The following is a generalized protocol for the safe handling of this chemical in a laboratory setting based on the information for its phenyl-analogue.
Protocol: Safe Laboratory Handling of Phospholene Oxide Derivatives
-
Preparation: Before handling the compound, review the Safety Data Sheet. Ensure a chemical fume hood, eyewash station, and safety shower are accessible and operational. Prepare all necessary equipment and reagents.
-
Personal Protective Equipment: Don a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure and dust generation. Use a spatula for solid transfers.
-
Reaction Setup: If used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed. If heating, use a heating mantle with a temperature controller.
-
Post-Reaction: Quench the reaction carefully if necessary. Allow the apparatus to cool to room temperature before dismantling.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.
-
Decontamination: Clean the work area thoroughly after use. Wash hands with soap and water.
Visualizations
As no specific signaling pathways related to the toxicology of this compound are documented, a general workflow for responding to a chemical spill is provided below.
Caption: General workflow for responding to a laboratory chemical spill.
References
Methodological & Application
Application Notes and Protocols for 1-Ethyl-3-methyl-3-phospholene 1-oxide in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential application of 1-Ethyl-3-methyl-3-phospholene 1-oxide in olefination reactions. While direct literature for the use of this specific cyclic phosphine oxide in Wittig-type reactions is limited, this application note outlines a hypothetical protocol based on the well-established Horner-Wittig reaction. The Horner-Wittig reaction, a modification of the Wittig reaction, utilizes phosphine oxides to generate carbanions for the conversion of aldehydes and ketones into alkenes.[1][2][3] This protocol provides a foundational methodology for researchers interested in exploring the reactivity of novel cyclic phosphine oxides in carbon-carbon bond formation.
Introduction: The Horner-Wittig Reaction
The Wittig reaction and its variants are cornerstones of synthetic organic chemistry for the formation of alkenes from carbonyl compounds. The Horner-Wittig reaction specifically employs a phosphine oxide, which is deprotonated at the α-carbon to form a nucleophilic carbanion.[2][4] This carbanion then adds to an aldehyde or ketone to form a β-hydroxy phosphine oxide intermediate. Subsequent elimination, typically promoted by a base, yields the desired alkene and a water-soluble phosphinate salt, which simplifies purification compared to the triphenylphosphine oxide byproduct of the classical Wittig reaction.[1][3]
The stereochemical outcome of the Horner-Wittig reaction can often be controlled. The intermediate β-hydroxy phosphine oxides are diastereomers, which can sometimes be separated. The syn-diastereomer typically eliminates to form the (Z)-alkene, while the anti-diastereomer yields the (E)-alkene.[4]
This document outlines a prospective application of this compound in a Horner-Wittig reaction with a model aldehyde, benzaldehyde.
Proposed Reaction Mechanism
The proposed mechanism for the Horner-Wittig reaction of this compound with an aldehyde (R-CHO) is depicted below. The initial step is the deprotonation of the phospholene oxide at a carbon atom adjacent (alpha) to the phosphorus atom by a strong base, such as n-butyllithium, to form a phosphine oxide-stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of the aldehyde, forming diastereomeric β-hydroxy phosphine oxide intermediates. In the final step, treatment with a second base (e.g., sodium hydride) induces elimination of a phosphinate salt to yield the alkene.
Figure 1: Proposed mechanism for the Horner-Wittig reaction.
Illustrative Experimental Protocol
Disclaimer: The following protocol is a hypothetical procedure based on general methods for the Horner-Wittig reaction and has not been experimentally validated for this compound. Optimization of reaction conditions, including base, solvent, temperature, and reaction time, will be necessary.
3.1. Materials and Reagents
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Benzaldehyde (freshly distilled)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
3.2. Equipment
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Flash chromatography setup
3.3. Procedure
Step 1: Formation of the β-Hydroxy Phosphine Oxide Intermediate
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the phosphine oxide in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change is often observed, indicating the formation of the carbanion.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise to the carbanion solution at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxy phosphine oxide.
Step 2: Elimination to Form the Alkene
-
Wash the sodium hydride (NaH) dispersion (2.0 eq) with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under an inert atmosphere.
-
Suspend the oil-free NaH in anhydrous THF in a separate oven-dried flask.
-
Dissolve the crude β-hydroxy phosphine oxide from Step 1 in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then gently reflux (if necessary) until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate the alkene product.
3.4. Characterization
The structure and isomeric ratio of the resulting alkene can be determined by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Hypothetical Reaction Parameters
The following table summarizes hypothetical parameters for the proposed Horner-Wittig reaction. These values are illustrative and serve as a starting point for experimental design.
| Parameter | Value/Condition | Notes |
| Phosphine Oxide | This compound | 1.0 equivalent |
| Carbonyl Compound | Benzaldehyde | 1.2 equivalents |
| Deprotonation Base | n-Butyllithium | 1.1 equivalents |
| Elimination Base | Sodium Hydride | 2.0 equivalents |
| Solvent | Anhydrous THF | --- |
| Temperature | -78 °C to room temp. (addition) | Room temp. to reflux (elimination) |
| Reaction Time | 2-4 hours (addition) | 2-12 hours (elimination) |
| Hypothetical Yield | 60-80% | Highly dependent on optimization. |
| Expected Product | 1-styryl-2-methylcyclopent-2-ene isomers | Structure depends on which alpha-proton is removed. |
| Stereoselectivity | E/Z mixture | Ratio depends on conditions and separation of intermediates.[4] |
Visualizations
Figure 2: Experimental workflow for the proposed Horner-Wittig reaction.
Safety and Handling
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can cause severe burns upon contact with skin.
-
Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle in a fume hood and away from water.
-
Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Conclusion
While the direct application of this compound in Wittig-type reactions is not yet documented, the Horner-Wittig reaction presents a viable and promising avenue for its use in olefination chemistry. The provided protocol offers a rational starting point for the synthesis of novel alkenes. Further research is warranted to explore the reactivity, scope, and stereoselectivity of this and related cyclic phosphine oxides in such transformations, which could provide valuable new tools for synthetic chemists in academia and industry.
References
The Role of Phospholene Oxides in P(III)-P(V) Redox Cycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of phospholene oxides in P(III)-P(V) redox-catalytic cycles. These organocatalysts have emerged as powerful tools in organic synthesis, enabling a variety of transformations traditionally reliant on stoichiometric phosphine reagents. The inherent ring strain of the five-membered phospholene oxide scaffold facilitates the crucial P(V) to P(III) reduction step, making them highly efficient catalysts for reactions such as the Wittig, aza-Wittig, Staudinger, and Appel reactions.
Introduction to Phospholene Oxide-Catalyzed P(III)-P(V) Redox Cycling
The central principle behind the catalytic use of phospholene oxides lies in a regenerative redox cycle. The stable phospholene oxide (a P(V) species) is first reduced in situ by a stoichiometric reductant, typically an organosilane, to the corresponding phospholene (a P(III) species). This active P(III) catalyst then participates in the desired chemical transformation (e.g., the Wittig reaction), during which it is re-oxidized to the P(V) oxide, thus completing the catalytic cycle. This approach circumvents the need for stoichiometric amounts of phosphine reagents and simplifies product purification by minimizing phosphine oxide byproducts. A prominent example of a phospholene oxide catalyst is 3-methyl-1-phenyl-2-phospholene 1-oxide (MPPO).[1][2][3]
Key Applications and Reaction Protocols
Catalytic Wittig Reaction
The catalytic Wittig reaction is a cornerstone application of phospholene oxide-mediated redox cycling, providing an efficient method for the synthesis of alkenes from aldehydes and alkyl halides.[4][5][6]
Data Presentation: Catalytic Wittig Reaction of Various Aldehydes
| Entry | Aldehyde | Alkyl Halide | Catalyst Loading (mol%) | Reductant | Base | Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Ethyl bromoacetate | 5 | Diphenylsilane | DIPEA | Toluene | 24 | 90 | 9:1 |
| 2 | 4-Nitrobenzaldehyde | Ethyl bromoacetate | 5 | Diphenylsilane | DIPEA | Toluene | 24 | 85 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | Ethyl bromoacetate | 5 | Diphenylsilane | DIPEA | Toluene | 24 | 58 | 9:1 |
| 4 | 2-Naphthaldehyde | Ethyl bromoacetate | 5 | Diphenylsilane | DIPEA | Toluene | 24 | 99 | >95:5 |
| 5 | Cinnamaldehyde | Ethyl bromoacetate | 5 | Diphenylsilane | DIPEA | Toluene | 24 | 75 | >95:5 |
Data compiled from representative literature.[7] DIPEA = N,N-Diisopropylethylamine.
Experimental Protocol: General Procedure for the Catalytic Wittig Reaction
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phospholene oxide pre-catalyst (e.g., 3-methyl-1-phenylphospholane-1-oxide, 0.05 mmol, 5 mol%).
-
Add the desired aldehyde (1.0 mmol, 1.0 equiv) and the alkyl halide (1.2 mmol, 1.2 equiv).
-
Add the solvent (e.g., toluene, 1.0 M solution).
-
Add the base (e.g., DIPEA, 1.4 mmol, 1.4 equiv).
-
Add the reducing agent (e.g., diphenylsilane, 1.4 mmol, 1.4 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a few drops of water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Mandatory Visualization: Catalytic Wittig Reaction Cycle
Caption: P(III)-P(V) redox cycle in the catalytic Wittig reaction.
Catalytic Aza-Wittig Reaction
The aza-Wittig reaction, which forms imines from carbonyl compounds and azides (via iminophosphoranes), can also be rendered catalytic using phospholene oxides. This reaction is particularly valuable for the synthesis of nitrogen-containing heterocycles.[6][8]
Data Presentation: Catalytic Intramolecular Aza-Wittig Reaction
| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Azidobenzoylacetonitrile | 3-Methyl-1-phenyl-2-phospholene 1-oxide | 10 | Phenylsilane | Toluene | 110 | 12 | 85 |
| 2 | Methyl 2-(2-azidoethyl)benzoate | 3-Methyl-1-phenyl-2-phospholene 1-oxide | 10 | Phenylsilane | Toluene | 110 | 12 | 78 |
| 3 | 2-Azido-N-phenylbenzamide | 3-Methyl-1-phenyl-2-phospholene 1-oxide | 10 | Phenylsilane | Toluene | 110 | 24 | 92 |
Data is illustrative and based on typical conditions found in the literature.
Experimental Protocol: General Procedure for the Catalytic Intramolecular Aza-Wittig Reaction
-
In a flame-dried Schlenk tube, dissolve the azide-containing substrate (0.5 mmol, 1.0 equiv) in an anhydrous solvent (e.g., toluene, 0.1 M).
-
Add the phospholene oxide catalyst (0.05 mmol, 10 mol%).
-
Add the reducing agent (e.g., phenylsilane, 0.75 mmol, 1.5 equiv) to the solution.
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired heterocyclic product.
Mandatory Visualization: Aza-Wittig Reaction Workflow
Caption: Experimental workflow for the catalytic aza-Wittig reaction.
Catalytic Staudinger Ligation
The Staudinger ligation is a powerful tool for the formation of amide bonds from an azide and a phosphinothioester. The use of a phosphine oxide pre-catalyst and a silane reductant can make this transformation catalytic.[9][10]
Experimental Protocol: General Procedure for a Catalytic Staudinger Ligation
-
Dissolve the azide (1.0 equiv) and the phosphinothioester (1.1 equiv) in a suitable solvent (e.g., a mixture of THF and water).
-
Add the phosphine oxide pre-catalyst (e.g., 10 mol%).
-
Add the silane reducing agent (e.g., phenylsilane, 1.5 equiv).
-
Stir the reaction mixture at room temperature and monitor by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the desired amide.
Catalytic Appel Reaction
The Appel reaction converts alcohols to alkyl halides using a phosphine and a halogen source. A catalytic version can be achieved using a phosphine oxide pre-catalyst, a silane reductant, and a halogen source.[11][12][13]
Data Presentation: Catalytic Appel Reaction of Alcohols
| Entry | Alcohol | Halogen Source | Catalyst (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | CBr4 | Dibenzophosphole oxide (10) | Diphenylsilane | Dioxane | 100 | 18 | 85 |
| 2 | Cinnamyl alcohol | CBr4 | Dibenzophosphole oxide (10) | Diphenylsilane | Dioxane | 100 | 24 | 78 |
| 3 | 1-Octanol | CCl4 | Dibenzophosphole oxide (10) | Phenylsilane | Acetonitrile | 80 | 16 | 92 |
Data is illustrative and based on typical conditions found in the literature.
Experimental Protocol: General Procedure for the Catalytic Appel Reaction
-
To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile), add the phosphine oxide pre-catalyst (10 mol%).
-
Add the halogen source (e.g., CBr4 or CCl4, 1.2 equiv).
-
Add the silane reducing agent (1.5 equiv).
-
Heat the reaction mixture to the desired temperature and monitor by GC.
-
After completion, cool the reaction and dilute with a non-polar solvent (e.g., pentane).
-
Filter the mixture to remove any precipitated salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate to give the crude alkyl halide, which can be further purified by distillation or chromatography.[14]
Monitoring P(III)-P(V) Redox Cycles by ³¹P NMR Spectroscopy
³¹P NMR spectroscopy is an invaluable tool for studying reactions involving phospholene oxides and their corresponding phospholenes. The significant difference in the chemical shifts between P(V) and P(III) species allows for the direct monitoring of the redox cycle.[15]
Typical ³¹P NMR Chemical Shift Ranges:
| Phosphorus Species | Oxidation State | Typical ³¹P Chemical Shift (ppm) |
| Phospholene Oxide | P(V) | +30 to +60 |
| Phospholene | P(III) | -10 to +20 |
| Oxaphosphetane Intermediate (Wittig) | P(V) | -60 to -80 |
Chemical shifts are relative to 85% H₃PO₄ and can vary depending on the specific structure and solvent. The observation of the oxaphosphetane intermediate by ³¹P NMR provides strong evidence for the mechanism of the Wittig reaction.[1][2]
Mandatory Visualization: Logical Relationship of P(III)-P(V) Redox Catalysis
Caption: Core principle of phosphine oxide-catalyzed redox cycling.
Conclusion
Phospholene oxides are versatile and efficient pre-catalysts for a range of important synthetic transformations that operate through a P(III)-P(V) redox cycle. Their application significantly reduces phosphine-related waste compared to stoichiometric methods, aligning with the principles of green chemistry. The protocols and data presented herein provide a valuable resource for researchers in academia and industry to implement these powerful catalytic systems in their synthetic endeavors. Further exploration of novel phospholene oxide structures and their applications in asymmetric catalysis is an active and promising area of research.
References
- 1. adichemistry.com [adichemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Recycling the Waste: The Development of a Catalytic Wittig Reaction [organic-chemistry.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A proline-based phosphine template for Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In situ phosphine oxide reduction: a catalytic Appel reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Ethyl-3-methyl-3-phospholene 1-oxide in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-methyl-3-phospholene 1-oxide is a P-stereogenic heterocyclic compound that holds potential as a precursor to chiral ligands and organocatalysts for asymmetric synthesis. The stereoselective synthesis of this and related phospholene oxides is a critical step in harnessing their capabilities for the development of novel synthetic methodologies and chiral drug intermediates. These application notes detail the primary methods for obtaining enantiomerically enriched 1-alkyl-3-methyl-3-phospholene 1-oxides, focusing on resolution techniques. The protocols provided are based on established methods for analogous compounds and are intended to serve as a guide for researchers.
Key Applications: Stereoselective Preparation of P-Chiral Phospholene Oxides
The principal application of stereoselective synthesis in the context of this compound is the resolution of its racemic mixture to yield enantiomerically pure or enriched P-chiral building blocks. These chiral phospholene oxides can then be utilized in the synthesis of more complex chiral ligands or as organocatalysts. Two primary methods for resolution have been reported for analogous 1-alkyl-3-methyl-3-phospholene 1-oxides: classical resolution with chiral resolving agents and dynamic kinetic resolution.
Classical Resolution via Diastereomeric Complexation
This method involves the reaction of the racemic phospholene oxide with a chiral resolving agent to form diastereomeric complexes, which can be separated by crystallization. Subsequent decomplexation affords the enantiomerically enriched phospholene oxide. TADDOL derivatives and calcium salts of tartaric acid derivatives have been shown to be effective resolving agents.[1][2]
Dynamic Kinetic Resolution (DKR)
DKR offers the potential for higher yields of a single enantiomer by combining resolution with in-situ racemization of the undesired enantiomer. For 1-substituted-3-methyl-3-phospholene oxides, a DKR method has been developed involving the formation of diastereomeric alkoxyphospholenium salts.[3] The phospholene oxide is first converted to a chlorophospholenium salt, which undergoes dynamic interconversion between its enantiomers. Reaction with a chiral auxiliary (a chiral alcohol) forms diastereomeric alkoxyphospholenium salts in unequal amounts, which then rearrange to the optically active phospholene oxide upon heating.[3]
Data Presentation
The following tables summarize the quantitative data for the resolution of 1-alkyl-3-methyl-3-phospholene 1-oxides, which serve as a proxy for the expected outcomes with this compound.
Table 1: Classical Resolution of 1-n-butyl-3-methyl-3-phospholene 1-oxide with Spiro-TADDOL [2]
| Resolving Agent | Solvent | Yield of Enriched Product | Enantiomeric Excess (ee) |
| (-)-spiro-TADDOL | Ethanol | 11% (after 3 recrystallizations) | 98% for (+)-(R)-isomer |
Table 2: Dynamic Kinetic Resolution of 1-substituted-3-methyl-3-phospholene oxides [3]
| R-group on Phospholene Oxide | Chiral Auxiliary | Yield | Enantiomeric Excess (ee) |
| Aryl or Alkyl | Various Chiral Alcohols | Excellent | Up to 35% |
Experimental Protocols
Protocol 1: Classical Resolution of 1-Alkyl-3-methyl-3-phospholene 1-oxide with a Chiral Resolving Agent (General Procedure)
This protocol is adapted from the resolution of 1-n-butyl-3-methyl-3-phospholene 1-oxide with spiro-TADDOL.[2]
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (-)-spiro-TADDOL)
-
Anhydrous ethanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the racemic this compound in a minimal amount of hot anhydrous ethanol.
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in hot anhydrous ethanol.
-
Add the solution of the resolving agent to the solution of the phospholene oxide.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one diastereomeric complex.
-
Isolate the crystalline diastereomeric complex by filtration.
-
The enantiomeric excess of the complexed phospholene oxide can be improved by recrystallization from hot ethanol.
-
To recover the enantiomerically enriched phospholene oxide, dissolve the diastereomeric complex in dichloromethane and perform column chromatography on silica gel.
Protocol 2: Dynamic Kinetic Resolution of 1-Alkyl-3-methyl-3-phospholene 1-oxide (General Procedure)
This protocol is based on the dynamic kinetic resolution of 1-substituted-3-methyl-3-phospholene oxides.[3]
Materials:
-
Racemic this compound
-
Oxalyl chloride
-
Anhydrous dichloromethane
-
Chiral alcohol (e.g., (-)-menthol)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Formation of the Chlorophospholenium Chloride: In a flame-dried flask under an inert atmosphere, dissolve the racemic this compound in anhydrous dichloromethane. Cool the solution to 0 °C and slowly add oxalyl chloride. Stir the reaction mixture at room temperature until the formation of the chlorophospholenium chloride is complete (monitor by ³¹P NMR).
-
Diastereoselective Reaction with Chiral Alcohol: Remove the solvent and excess oxalyl chloride under vacuum. Dissolve the resulting chlorophospholenium salt in an anhydrous solvent (e.g., toluene). Add a chiral alcohol to the solution and stir at room temperature to form the diastereomeric alkoxyphospholenium salts.
-
Rearrangement and Isolation: Heat the reaction mixture to induce the rearrangement to the optically active this compound. The optimal temperature and reaction time should be determined empirically.
-
After the reaction is complete, quench the reaction and purify the product by column chromatography on silica gel to obtain the enantiomerically enriched phospholene oxide.
Visualizations
References
Application Notes and Protocols: 1-Ethyl-3-methyl-3-phospholene 1-oxide in the Synthesis of P-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-Ethyl-3-methyl-3-phospholene 1-oxide, a versatile building block in the construction of various phosphorus-containing heterocyclic scaffolds. P-heterocycles are of significant interest in medicinal chemistry and drug development due to their diverse biological activities and unique structural properties that can enhance interactions with biological targets.[1][2][3][4][5] This document outlines detailed experimental protocols for the synthesis of the title compound and its subsequent transformations into other valuable P-heterocycles, supported by quantitative data and schematic diagrams.
Synthesis of this compound
The primary route to this compound is the McCormack cycloaddition, a powerful method for constructing five-membered P-heterocyclic rings.[6] The reaction involves the [4+1] cycloaddition of a conjugated diene, in this case, isoprene, with a phosphorus dihalide, followed by hydrolysis.
Experimental Workflow: Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 4. 7529-24-0|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. chesci.com [chesci.com]
Application Notes and Protocols: Isomerization of 3-Phospholene Oxides to 2-Phospholene Oxides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the isomerization of 3-phospholene oxides to their more thermodynamically stable 2-phospholene oxide isomers. The conversion is a key transformation in organophosphorus chemistry, providing access to valuable intermediates for the synthesis of ligands, organocatalysts, and biologically active molecules.[1][2]
Introduction
Phospholene oxides are important five-membered phosphorus-containing heterocycles. While 3-phospholene oxides are readily accessible, 2-phospholene oxides are often the more desired isomer due to their thermodynamic stability.[1] This application note outlines several methods for the isomerization of 3-phospholene oxides, including thermal, acid-catalyzed, base-catalyzed, and a two-step method involving the formation of a chlorophosphonium salt intermediate. The choice of method can influence the reaction efficiency and product distribution.[1][3][4]
Isomerization Pathways
The isomerization of 3-phospholene oxides to 2-phospholene oxides can be achieved through several pathways. The general transformation is depicted below.
Figure 1: General scheme for the isomerization of 3-phospholene oxide.
Experimental Protocols
This section details four distinct protocols for the isomerization of 3-phospholene oxides.
Protocol 1: Acid-Catalyzed Isomerization using Methanesulfonic Acid
This protocol describes the isomerization using a strong acid catalyst.
Materials:
-
1-substituted-3-methyl-3-phospholene oxide
-
Methanesulfonic acid (MeSO₃H)
-
Anhydrous solvent (e.g., toluene)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 1-substituted-3-methyl-3-phospholene oxide in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add methanesulfonic acid to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the specified time (e.g., 60 hours).[1]
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Isomerization via Chlorophosphonium Salts
This two-step protocol proceeds through the formation and subsequent rearrangement of a chlorophosphonium salt.
Materials:
-
1-substituted-3-methyl-3-phospholene oxide
-
Oxalyl chloride
-
Anhydrous solvent (e.g., dichloromethane)
-
Rotary evaporator
-
Standard glassware for organic synthesis under inert atmosphere
Procedure: Step 1: Formation of the Chloro-3-phospholenium Salt
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), dissolve the 1-substituted-3-methyl-3-phospholene oxide in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time until the formation of the chloro-3-phospholenium salt is complete, as monitored by ³¹P NMR.
Step 2: Isomerization to the 2-Phospholene Oxide
-
Continue stirring the solution containing the chloro-3-phospholenium salt at room temperature. The isomerization to the corresponding 2-phospholenium salt will occur over time.[1]
-
Monitor the isomerization by ³¹P NMR.
-
Once the isomerization is complete, carefully hydrolyze the reaction mixture by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 2-phospholene oxide.
Protocol 3: Base-Catalyzed Isomerization
This protocol utilizes a base to promote the double bond migration. Note that this method may result in a mixture of isomers.[1][4]
Materials:
-
1-substituted-3-phospholene oxide
-
Base (e.g., Cesium Carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the 1-substituted-3-phospholene oxide in an anhydrous solvent, add the base.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by ³¹P NMR or another suitable analytical technique.
-
Upon completion or reaching equilibrium, cool the reaction mixture to room temperature.
-
Filter off the base if it is a solid.
-
Wash the reaction mixture with water to remove any remaining base.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography to separate the 2-phospholene oxide from the remaining 3-phospholene oxide.
Protocol 4: Thermal Isomerization
This protocol involves heating the 3-phospholene oxide in a high-boiling point solvent. This method generally results in low conversion to the 2-phospholene oxide.[1]
Materials:
-
1-phenyl-3-methyl-3-phospholene oxide
-
High-boiling point solvent (e.g., toluene, DMF, or DMSO)
-
Standard glassware for organic synthesis with reflux condenser
Procedure:
-
Dissolve the 1-phenyl-3-methyl-3-phospholene oxide in the high-boiling point solvent in a round-bottom flask.
-
Heat the solution to reflux and maintain the temperature for an extended period.
-
Monitor the formation of the 2-phospholene oxide by taking aliquots and analyzing them by ³¹P NMR.
-
After heating, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the product mixture. Note that the conversion is expected to be low (e.g., around 4% in refluxing toluene).[1]
Data Presentation
The following table summarizes the quantitative data for the isomerization of various 1-substituted-3-methyl-3-phospholene oxides to their corresponding 2-phospholene oxides under optimized acid-catalyzed conditions.[1]
| Entry | Substituent (R) | Time (h) | Temperature (°C) | Isomeric Ratio (2- vs 3-) | Yield (%) |
| 1 | Phenyl | 60 | 50 | 96:4 | 81 |
| 2 | 4-Tolyl | 60 | 50 | 97:3 | 85 |
| 3 | 4-Methoxyphenyl | 60 | 50 | 98:2 | 88 |
| 4 | 4-Chlorophenyl | 60 | 50 | 96:4 | 82 |
| 5 | Ethyl | 60 | 50 | 100:0 | 96 |
| 6 | Benzyl | 60 | 50 | 99:1 | 91 |
Data obtained from acid-catalyzed isomerization using MeSO₃H.[1]
Logical Workflow for Protocol Selection
The choice of the isomerization protocol depends on the desired outcome, such as yield and purity. The following diagram illustrates a decision-making workflow.
Figure 2: Decision workflow for selecting an isomerization protocol.
Conclusion
The isomerization of 3-phospholene oxides to 2-phospholene oxides is a feasible and important transformation. Acid-catalyzed methods and those proceeding via chlorophosphonium salts generally provide higher yields and selectivity compared to base-catalyzed or thermal methods.[1] The protocols provided herein offer researchers a range of options to achieve this conversion, tailored to their specific synthetic needs. Careful monitoring of the reaction, particularly by ³¹P NMR spectroscopy, is recommended to optimize reaction conditions and determine the endpoint of the isomerization.
References
- 1. BJOC - Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides [beilstein-journals.org]
- 2. Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Magyar Tudományos Művek Tára [m2.mtmt.hu]
Application Notes and Protocols: Intramolecular Aza-Wittig Cyclization in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The intramolecular aza-Wittig reaction has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of a wide array of nitrogen-containing heterocyclic compounds.[1][2] This reaction, which involves the cyclization of an iminophosphorane onto a tethered carbonyl group, offers a mild and efficient route to various ring systems, including five-, six-, seven-, and even larger membered rings.[1][2] Its application is particularly prominent in the synthesis of natural products and pharmaceutically relevant scaffolds.[3][4]
This document provides detailed application notes, experimental protocols, and quantitative data for the intramolecular aza-Wittig cyclization in the synthesis of key heterocyclic systems.
Reaction Mechanism and Workflow
The intramolecular aza-Wittig reaction typically proceeds via a tandem Staudinger/aza-Wittig sequence. The process is initiated by the reaction of an organic azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane (aza-ylide) in what is known as the Staudinger reaction.[5] This intermediate then undergoes an intramolecular nucleophilic attack on a tethered carbonyl group (aldehyde, ketone, ester, or amide) to form a four-membered oxazaphosphetane intermediate. Subsequent cycloreversion releases the desired cyclic imine and a phosphine oxide byproduct, typically triphenylphosphine oxide.[5]
Caption: General mechanism of the intramolecular aza-Wittig reaction.
A general experimental workflow for performing an intramolecular aza-Wittig cyclization is depicted below. This typically involves the synthesis of the azido-carbonyl precursor, followed by the one-pot Staudinger/aza-Wittig reaction, and concluding with product purification.
Caption: General experimental workflow for intramolecular aza-Wittig cyclization.
Applications in the Synthesis of N-Heterocycles
The intramolecular aza-Wittig reaction is a key step in the synthesis of numerous important heterocyclic scaffolds. Below are specific examples with quantitative data and detailed protocols.
Synthesis of Quinazolinones
Quinazolinones are a class of fused N-heterocyclic compounds with a broad range of biological activities. The intramolecular aza-Wittig reaction provides an efficient route to these molecules, often through a "quinazolinone annelation" protocol.[3]
Table 1: Synthesis of 2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones via Intramolecular Aza-Wittig Reaction.[3]
| Entry | Substrate (2-Azidobenzoyl derivative of pyrrolidin-2-one) | Phosphine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | N-(2-Azidobenzoyl)pyrrolidin-2-one | PPh₃ | Toluene | 110 | 12 | 2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 85 |
| 2 | N-(2-Azidobenzoyl)pyrrolidin-2-one | PBu₃ | Benzene | 80 | 4 | 2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 91 |
| 3 | N-(5-Nitro-2-azidobenzoyl)pyrrolidin-2-one | PPh₃ | Xylene | 140 | 8 | 7-Nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 78 |
| 4 | N-(5-Chloro-2-azidobenzoyl)pyrrolidin-2-one | PBu₃ | Toluene | 110 | 6 | 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 88 |
Experimental Protocol: General Procedure for the Synthesis of 2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.
-
Preparation of the Azide Precursor: To a solution of pyrrolidin-2-one (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C, a solution of 2-azidobenzoyl chloride (1.1 mmol) in anhydrous THF (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (50 mL). The organic layer is washed with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford N-(2-azidobenzoyl)pyrrolidin-2-one.
-
Intramolecular Aza-Wittig Cyclization: To a solution of N-(2-azidobenzoyl)pyrrolidin-2-one (1.0 mmol) in anhydrous toluene (20 mL), triphenylphosphine (1.1 mmol) is added. The reaction mixture is heated to reflux (110 °C) for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.
Synthesis of 1,4-Benzodiazepin-5-ones
1,4-Benzodiazepines are a privileged scaffold in medicinal chemistry, known for their diverse pharmacological activities. The intramolecular aza-Wittig reaction of N-(2-azidobenzoyl)-α-amino esters provides a straightforward route to 1,4-benzodiazepin-5-ones.[3]
Table 2: Synthesis of 1,4-Benzodiazepin-5-one Derivatives.[3]
| Entry | Substrate (N-(2-Azidobenzoyl)-α-amino ester) | Phosphine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Methyl N-(2-azidobenzoyl)glycinate | PPh₃ | Toluene | 110 | 24 | 4-Methoxy-1H-benzo[e][6][7]diazepin-5(2H)-one | 75 |
| 2 | Ethyl N-(2-azidobenzoyl)-L-alaninate | PBu₃ | Xylene | 140 | 8 | (S)-3-Methyl-4-ethoxy-1H-benzo[e][6][7]diazepin-5(2H)-one | 82 |
| 3 | Methyl N-(2-azidobenzoyl)-L-prolinate | PPh₃ | Toluene | 110 | 12 | (S)-1,2,3,11a-Tetrahydro-5H-pyrrolo[2,1-c][6][7]benzodiazepin-5-one | 90 |
| 4 | Ethyl N-(2-azidobenzoyl)-N-methylglycinate | PBu₃ | Benzene | 80 | 6 | 1-Methyl-4-ethoxy-1H-benzo[e][6][7]diazepin-5(2H)-one | 88 |
Experimental Protocol: General Procedure for the Synthesis of 1,4-Benzodiazepin-5-ones.
-
Preparation of the Azide Precursor: To a solution of the corresponding α-amino acid ester hydrochloride (1.0 mmol) and triethylamine (2.5 mmol) in anhydrous dichloromethane (DCM, 20 mL) at 0 °C, a solution of 2-azidobenzoyl chloride (1.1 mmol) in anhydrous DCM (10 mL) is added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is quenched with water (20 mL), and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the N-(2-azidobenzoyl)-α-amino ester.
-
Intramolecular Aza-Wittig Cyclization: A solution of the N-(2-azidobenzoyl)-α-amino ester (1.0 mmol) and tributylphosphine (1.2 mmol) in anhydrous xylene (20 mL) is heated at 140 °C for 8 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the corresponding 1,4-benzodiazepin-5-one.
Conclusion
The intramolecular aza-Wittig reaction is a highly effective method for the synthesis of a diverse range of N-heterocyclic compounds. The reaction generally proceeds under neutral conditions and with high yields, making it an attractive strategy in both academic and industrial research. The protocols and data presented here provide a practical guide for researchers looking to employ this powerful cyclization reaction in their synthetic endeavors.
References
Application Notes and Protocols for 1-Ethyl-3-methyl-3-phospholene 1-oxide in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-methyl-3-phospholene 1-oxide is a member of the phospholene oxide family, a class of organophosphorus compounds recognized for their catalytic activity in various organic transformations. While specific literature on the polymerization applications of this compound is limited, its structural analogue, 3-Methyl-1-phenyl-2-phospholene 1-oxide (MPPO), has demonstrated utility as a catalyst in polymerization reactions.[1] This document provides detailed application notes and protocols for the potential use of this compound in polymerization, drawing analogies from the known reactivity of related phospholene oxides. These compounds are particularly relevant in the synthesis of polyamides and polycarbodiimides, and may also find application in ring-opening polymerization (ROP).[2]
Synthesis of this compound
The synthesis of 1-substituted-3-methyl-3-phospholene 1-oxides can be achieved through a McCormack cycloaddition reaction between a diene (e.g., isoprene) and a dichlorophosphine, followed by hydrolysis. For this compound, the corresponding ethyl dichlorophosphine would be the starting material.
Potential Polymerization Applications
Based on the known applications of similar phospholene oxides, this compound is a promising candidate as a catalyst for the following polymerization reactions:
-
Polycarbodiimide Synthesis: Phospholene oxides are effective catalysts for the condensation of diisocyanates to form polycarbodiimides, with the elimination of carbon dioxide.[2][3] These polymers are valuable as stabilizers in other polymers.
-
Polyamide Synthesis: These catalysts can facilitate the polycondensation of diisocyanates and dicarboxylic acids to produce polyamides.[4]
-
Ring-Opening Polymerization (ROP): Organophosphorus compounds have been employed as catalysts for the ROP of cyclic monomers like lactones and lactides to produce biodegradable polyesters.[5][6][7]
Data Presentation: Representative Reaction Conditions
Due to the lack of specific quantitative data for this compound, the following table summarizes general reaction conditions for polymerizations catalyzed by analogous phospholene oxides. These should be considered as starting points for optimization.
| Polymerization Type | Monomers | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Polymer Characteristics | Reference |
| Polycarbodiimide Synthesis | Aromatic/Aliphatic Diisocyanates | Phospholene Oxide | 0.1 - 2.0 | 140 - 200 | 2 - 8 | High molecular weight, good thermal stability | [1][3] |
| Polyamide Synthesis | Diisocyanates and Dicarboxylic Acids | MPPO | 1.0 - 5.0 | 80 - 150 | 12 - 48 | Narrow molecular weight distribution | [4][8] |
| Ring-Opening Polymerization | ε-Caprolactone, L-Lactide | Organophosphorus catalysts | 0.5 - 5.0 | 100 - 160 | 1 - 24 | Controlled molecular weight, low dispersity | [5][6][7] |
Experimental Protocols
The following are generalized experimental protocols based on procedures for related phospholene oxide-catalyzed polymerizations. Note: These protocols are illustrative and require optimization for this compound.
Protocol 1: Synthesis of Polycarbodiimide from a Diisocyanate
Objective: To synthesize a polycarbodiimide from an aromatic diisocyanate using this compound as a catalyst.
Materials:
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Schlenk flask and condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Add 4,4'-Methylenebis(phenyl isocyanate) (MDI) (e.g., 10 g, 40 mmol) and anhydrous toluene (50 mL) to the flask.
-
Stir the mixture at room temperature to dissolve the MDI.
-
Add this compound (e.g., 0.1 g, 0.64 mmol, 1.6 mol%) to the reaction mixture.
-
Heat the reaction mixture to 160-180°C with vigorous stirring.[1]
-
Monitor the reaction by observing the evolution of CO₂ gas. The reaction can also be monitored by IR spectroscopy by following the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the carbodiimide peak (~2130 cm⁻¹).
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum at 60°C to a constant weight.
-
Characterize the resulting polycarbodiimide using techniques such as GPC (for molecular weight), TGA (for thermal stability), and FTIR (for functional groups).
Protocol 2: Ring-Opening Polymerization (ROP) of ε-Caprolactone
Objective: To synthesize polycaprolactone (PCL) via ROP of ε-caprolactone using this compound as a catalyst.
Materials:
-
ε-Caprolactone (freshly distilled)
-
This compound
-
Benzyl alcohol (as initiator)
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Schlenk tube
-
Oil bath
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of nitrogen.
-
In a glovebox or under a nitrogen atmosphere, add ε-caprolactone (e.g., 2.28 g, 20 mmol), benzyl alcohol (e.g., 21.6 mg, 0.2 mmol), and anhydrous toluene (5 mL) to a Schlenk tube equipped with a magnetic stir bar.
-
In a separate vial, prepare a stock solution of this compound in anhydrous toluene (e.g., 10 mg/mL).
-
Add the required amount of the catalyst solution to the Schlenk tube (e.g., for 1 mol% catalyst, add 0.2 mmol of the catalyst).
-
Seal the Schlenk tube and place it in a preheated oil bath at 130°C.
-
Stir the reaction mixture for the desired time (e.g., 4 hours).
-
To monitor the monomer conversion, take aliquots at different time intervals and analyze by ¹H NMR.
-
After the desired conversion is reached, cool the reaction to room temperature and quench by adding a few drops of acetic acid.
-
Precipitate the polymer by pouring the solution into cold methanol.
-
Decant the methanol, dissolve the polymer in a minimal amount of dichloromethane, and re-precipitate in cold methanol.
-
Filter the polymer and dry under vacuum at 40°C.
-
Characterize the PCL for its molecular weight and polydispersity index (PDI) using GPC, and confirm its structure using ¹H NMR.
Visualizations
Catalytic Cycle for Polycarbodiimide Synthesis
Caption: Proposed catalytic cycle for the formation of carbodiimides from isocyanates catalyzed by a phospholene oxide.
General Workflow for Polymer Synthesis and Characterization
Caption: A generalized workflow for the synthesis, purification, and characterization of polymers.
Disclaimer
The information provided in these application notes and protocols is intended for guidance and is based on the known reactivity of structurally similar compounds. The optimal reaction conditions for this compound may vary and should be determined experimentally. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. WO2024165625A1 - A polycarbodiimide composition as stabilizer for polymers - Google Patents [patents.google.com]
- 2. entegris.com [entegris.com]
- 3. tdx.cat [tdx.cat]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Enantiomerically Enriched 1-Substituted-3-Methyl-3-Phospholene Oxides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically enriched 1-substituted-3-methyl-3-phospholene oxides, a class of P-chiral compounds with significant potential in asymmetric catalysis and drug development. Two primary methodologies are presented: classical resolution via diastereomeric complex formation with TADDOL derivatives and a dynamic kinetic resolution (DKR) approach.
Introduction
P-chiral phospholene oxides are valuable building blocks in organic synthesis. Their rigid, five-membered ring structure and the stereogenic phosphorus atom make them attractive as chiral ligands for transition metal catalysts and as key intermediates in the synthesis of complex molecules. The ability to produce these compounds in an enantiomerically pure or enriched form is crucial for their application in asymmetric transformations, where the stereochemistry of the catalyst or ligand dictates the stereochemical outcome of the reaction. This document outlines two effective methods to achieve this enantiomeric enrichment.
Method 1: Classical Resolution with TADDOL Derivatives
Classical resolution using chiral resolving agents is a robust and effective method for obtaining high enantiomeric purity. For 1-substituted-3-methyl-3-phospholene oxides, derivatives of TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) have proven to be excellent resolving agents, enabling the separation of enantiomers with high efficiency.[1][2] This method relies on the formation of diastereomeric complexes between the racemic phospholene oxide and the chiral TADDOL derivative, which can be separated by fractional crystallization.
Logical Workflow for TADDOL Resolution
Caption: Workflow for the classical resolution of phospholene oxides using TADDOL.
Experimental Protocol: Resolution of (±)-1-Phenyl-3-methyl-3-phospholene 1-oxide with (-)-TADDOL
Materials:
-
(±)-1-Phenyl-3-methyl-3-phospholene 1-oxide
-
(-)-(4R,5R)-4,5-bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane [(-)-TADDOL]
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Silica gel for column chromatography
-
Dichloromethane (reagent grade)
-
Methanol (reagent grade)
Procedure:
-
Complex Formation and Crystallization:
-
In a suitable flask, dissolve racemic 1-phenyl-3-methyl-3-phospholene 1-oxide (1.0 eq) and (-)-TADDOL (0.5 eq) in hot ethyl acetate.[1]
-
Slowly add hexane to the solution until turbidity is observed.
-
Allow the solution to cool to room temperature and then let it stand for several hours to allow for the formation of crystalline diastereomeric complexes.
-
Collect the precipitated crystals by filtration.
-
-
Purification of the Diastereomeric Complex:
-
The collected crystals can be further purified by recrystallization from a mixture of ethyl acetate and hexane to improve the diastereomeric excess.
-
-
Recovery of the Enantiomerically Enriched Phospholene Oxide:
-
Dissolve the purified diastereomeric complex in a minimal amount of dichloromethane.
-
Subject the solution to flash column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the enantiomerically enriched phospholene oxide from the TADDOL resolving agent.[1]
-
The other enantiomer can be recovered from the mother liquor of the initial crystallization by a similar chromatographic procedure.
-
Data Presentation: Resolution of 1-Substituted-3-Methyl-3-Phospholene Oxides with TADDOL Derivatives
| 1-Substituent (R) | Resolving Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | (-)-TADDOL | 43 | 97 |
| 4-Methylphenyl | (-)-TADDOL | 40 | 85 |
| 4-Methoxyphenyl | (-)-TADDOL | 35 | 92 |
| 4-Chlorophenyl | (-)-TADDOL | 41 | 95 |
| n-Butyl | (-)-spiro-TADDOL | 44 | 45 |
| Ethyl | (-)-TADDOL | 38 | 78 |
Data compiled from literature sources.[1]
Method 2: Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution offers a pathway to potentially convert a racemate into a single enantiomer in high yield. This method for 1-substituted-3-methyl-3-phospholene oxides involves the in-situ racemization of a transient chiral intermediate. The racemic phospholene oxide is first converted to a chlorophospholenium salt. This salt can undergo rapid pyramidal inversion at the phosphorus center, allowing for the equilibration of its enantiomers. Reaction with a chiral alcohol then leads to the formation of diastereomeric alkoxyphospholenium salts at different rates. A subsequent thermal rearrangement yields the enantiomerically enriched phospholene oxide. This method has been shown to produce enantiomeric excesses of up to 35%.[3]
Signaling Pathway for Dynamic Kinetic Resolution
Caption: Conceptual pathway for the dynamic kinetic resolution of phospholene oxides.
Experimental Protocol: Dynamic Kinetic Resolution of (±)-1-Phenyl-3-methyl-3-phospholene 1-oxide
Materials:
-
(±)-1-Phenyl-3-methyl-3-phospholene 1-oxide
-
Oxalyl chloride
-
Anhydrous dichloromethane
-
Chiral alcohol (e.g., (-)-Menthol)
-
Anhydrous toluene
Procedure:
-
Formation of the Chlorophospholenium Salt:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve (±)-1-phenyl-3-methyl-3-phospholene 1-oxide in anhydrous dichloromethane.
-
Cool the solution to 0 °C and slowly add a solution of oxalyl chloride in anhydrous dichloromethane.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the chlorophospholenium salt.
-
-
Diastereoselective Reaction with Chiral Alcohol:
-
In a separate flame-dried flask, dissolve the chiral alcohol (e.g., (-)-menthol) in anhydrous dichloromethane.
-
Cool the solution of the chlorophospholenium salt to -78 °C and slowly add the solution of the chiral alcohol.
-
Stir the reaction mixture at low temperature for a specified time to allow for the formation of the diastereomeric alkoxyphospholenium salts.
-
-
Thermal Rearrangement and Isolation:
-
Remove the solvent under reduced pressure at low temperature.
-
Add anhydrous toluene to the residue and heat the solution at reflux for several hours to induce thermal rearrangement.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched 1-phenyl-3-methyl-3-phospholene 1-oxide.
-
Data Presentation: Dynamic Kinetic Resolution of 1-Substituted-3-Methyl-3-Phospholene Oxides
| 1-Substituent (R) | Chiral Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | (-)-Menthol | Excellent | 35 |
| 4-Methylphenyl | (-)-Menthol | Excellent | 30 |
| n-Butyl | (-)-Menthol | Excellent | 25 |
| Phenyl | (-)-Borneol | Excellent | 28 |
Data represents typical results from this methodology. "Excellent" yields are reported in the literature without specific values in the abstract.[3]
Synthesis of Racemic Starting Material
The racemic 1-substituted-3-methyl-3-phospholene oxides are typically prepared via a McCormack cycloaddition reaction between a dichlorophosphine and isoprene, followed by hydrolysis.[4]
Experimental Protocol: Synthesis of (±)-1-Phenyl-3-methyl-3-phospholene 1-oxide
Materials:
-
Dichlorophenylphosphine
-
Isoprene
-
Antioxidant (e.g., Ionol®)
-
Petroleum ether
-
Ice water
-
Sodium hydroxide solution
-
Sodium bicarbonate solution
-
Sodium chloride
-
Chloroform
-
Calcium sulfate
Procedure:
-
McCormack Cycloaddition:
-
In a dry flask, charge dichlorophenylphosphine (1.0 eq), isoprene (3.0 eq), and a small amount of an antioxidant.[4]
-
Allow the homogeneous solution to stand at room temperature for 5-7 days. A white crystalline adduct will form.
-
Crush the granular adduct, slurry with petroleum ether, and collect the solid by filtration.
-
-
Hydrolysis:
-
Stir the adduct into ice water until it is completely dissolved.
-
Nearly neutralize the acidic solution by the slow addition of a 30% sodium hydroxide solution, keeping the temperature below 25 °C.
-
Adjust the pH to 6.5 with a sodium bicarbonate solution.[4]
-
-
Extraction and Purification:
-
Saturate the aqueous solution with sodium chloride and extract with chloroform (3x).
-
Combine the chloroform extracts, dry over calcium sulfate, filter, and concentrate.
-
The crude product can be purified by vacuum distillation to yield 3-methyl-1-phenyl-3-phospholene 1-oxide as a viscous liquid that solidifies upon standing.[4]
-
Conclusion
The preparation of enantiomerically enriched 1-substituted-3-methyl-3-phospholene oxides can be effectively achieved through two distinct methods. Classical resolution with TADDOL derivatives is a reliable method for obtaining high enantiomeric purities, making it suitable for applications where enantiopurity is paramount. The dynamic kinetic resolution, while currently yielding more modest enantiomeric excesses, presents an elegant approach that has the potential for further optimization to improve its efficiency. The choice of method will depend on the desired level of enantiomeric purity, the scalability of the process, and the availability of chiral auxiliaries. Both protocols provide valuable tools for researchers in the fields of asymmetric synthesis and drug discovery.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Resolution of P-Sterogenic 1-Phenylphosphin-2-en-4-one 1-Oxide into Two Enantiomers by (R,R)-TADDOL and Conformational Diversity of the Phosphinenone Ring and TADDOL in the Crystal State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Reactions Involving 1-Ethyl-3-methyl-3-phospholene 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-methyl-3-phospholene 1-oxide in their experiments. The content is designed to address specific issues that may be encountered, with a focus on side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is most notably used as a highly effective catalyst for the conversion of isocyanates into carbodiimides. This reaction is pivotal in various industrial and synthetic processes, including the production of polymers and for coupling reactions in peptide synthesis.[1][2]
Q2: What are the common side products when using this compound as a catalyst for carbodiimide synthesis?
A2: The primary side products originate from the isocyanate starting material and can include isocyanate dimers (uretidinediones), trimers (isocyanurates), and uretonimine.[1] The formation of uretonimine is reported to be more significant in the later stages of the reaction.
Q3: Is the catalyst stable under all reaction conditions?
A3: No. The catalyst is known to be sensitive to aqueous alkaline conditions, which can lead to its polymerization and the addition of water to the phospholene oxide ring.[3] It is crucial to maintain anhydrous and non-alkaline conditions to ensure catalyst stability and reactivity.
Q4: Can residual catalyst in the final product cause issues?
A4: Yes, residual catalyst can lead to a lack of storage stability in the purified product.[4] It may continue to promote the conversion of any remaining isocyanate, leading to the evolution of CO2 and a pressure buildup in sealed containers.[4] Therefore, deactivation of the catalyst after the reaction is complete is often a necessary step.
Q5: How can the catalyst be deactivated and removed after the reaction?
A5: Several methods can be employed to deactivate the catalyst. One common approach is the addition of an acid chloride to "stop" the catalytic activity.[4] Other methods mentioned in the literature include introducing CO2 into the reaction mixture to facilitate catalyst removal or using polymer-bound catalysts that can be filtered off.[5] Purification of the final product can be achieved through distillation or crystallization, which also helps in removing the catalyst and its byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired carbodiimide | 1. Catalyst instability due to moisture or alkaline conditions. 2. Inefficient catalyst activity. 3. Sub-optimal reaction temperature. | 1. Ensure all reagents and solvents are anhydrous. Avoid basic additives if not essential for the reaction. 2. Confirm the purity of the this compound. 3. Optimize the reaction temperature. Higher temperatures generally increase the reaction rate, but may also promote side reactions.[1] |
| High viscosity of the reaction mixture or product | 1. Formation of isocyanate dimers and trimers. 2. In the case of diisocyanates, formation of polycarbodiimides and branched structures. 3. Polymerization of the catalyst under inappropriate conditions. | 1. Monitor the reaction progress and stop it once the desired conversion is reached to minimize the formation of higher-order oligomers. 2. Adjust the stoichiometry of the reactants. 3. Ensure the reaction is run under inert, anhydrous, and non-alkaline conditions. |
| Product instability during storage | Residual active catalyst in the purified product. | 1. At the end of the reaction, add a catalyst deactivator, such as an acid chloride.[4] 2. Thoroughly purify the product via distillation, crystallization, or chromatography to remove the catalyst. |
| Presence of unexpected peaks in NMR/LC-MS analysis | Formation of side products like uretidinediones, isocyanurates, or uretonimine. | 1. Compare the spectra with known literature data for these side products. 2. Adjust reaction time and temperature to disfavor the formation of these byproducts. Uretonimine formation is more prevalent in later stages.[1] 3. Optimize the purification method to separate these impurities. |
Data Presentation
The following table summarizes the effect of temperature on the conversion of phenyl isocyanate to diphenylcarbodiimide using the closely related catalyst, 3-methyl-1-phenyl-2-phospholene-1-oxide (MPPO). This data is illustrative of the general kinetic behavior expected for this class of catalysts.
| Temperature (°C) | Reaction Time (s) | Isocyanate Conversion (%) |
| 40 | 11,000 | ~55 |
| 80 | 4,800 | ~100 |
| Data adapted from a study on the phenyl analog, MPPO, and is intended for illustrative purposes.[1] |
Experimental Protocols
Representative Protocol for the Synthesis of a Carbodiimide using this compound as a Catalyst
This is a generalized protocol and should be adapted and optimized for specific substrates and scales.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Reaction Setup: To a solution of the isocyanate in an appropriate anhydrous solvent (e.g., toluene, o-dichlorobenzene), add this compound (typically 0.1-2 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., IR spectroscopy by observing the disappearance of the isocyanate peak around 2270 cm⁻¹ and the appearance of the carbodiimide peak around 2130 cm⁻¹). The reaction will also evolve carbon dioxide.
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. If required, deactivate the catalyst by adding a small amount of an acid chloride.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation, crystallization, or column chromatography to remove the catalyst and any non-volatile side products.
Visualizations
Caption: Catalytic cycle for carbodiimide synthesis and major side reactions.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. entegris.com [entegris.com]
- 4. US20120065424A1 - Low-catalyst carbodiimide groups and/or isocyanate mixtures comprising uretonimine groups - Google Patents [patents.google.com]
- 5. EP2371873A1 - Method for carbodiimide formation - Google Patents [patents.google.com]
Technical Support Center: Improving Yield in the Synthesis of 2-Phospholene Oxides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals working on the isomerization of 3-phospholene oxides to 2-phospholene oxides. The focus is on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is my isomerization of 3-phospholene oxide resulting in a low yield of the 2-phospholene oxide?
Low yields are often due to decomposition of the starting material or product under harsh reaction conditions.[1] For example, using high temperatures (e.g., 160 °C) in the presence of a strong acid like methanesulfonic acid can cause significant decomposition, even if it achieves a high conversion rate.[1]
Q2: I'm getting a mixture of 2- and 3-phospholene oxides. How can I improve the selectivity for the 2-isomer?
The formation of isomeric mixtures is a common issue, particularly with thermal or base-catalyzed methods.[1][2] To improve selectivity for the thermodynamically more stable 2-phospholene oxide, consider switching to an acid-catalyzed method or a pathway involving the formation of a halophosphonium salt intermediate, as these have been shown to yield the 2-isomer with high selectivity.[1][3]
Q3: What are the primary methods to synthesize 2-phospholene oxides from 3-phospholene oxides?
There are three main approaches for this isomerization:
-
Acid Catalysis: Heating the 3-phospholene oxide in a strong acid, such as neat methanesulfonic acid, can effectively promote the rearrangement.[1]
-
Halophosphonium Salt Intermediate: This involves reacting the 3-phospholene oxide with a reagent like oxalyl chloride to form a cyclic chlorophosphonium salt, which then rearranges to the 2-phospholene oxide.[1][2]
-
Thermal or Base-Catalyzed Conditions: These methods have been investigated but typically result in mixtures of the 2- and 3-isomers and are therefore less effective for obtaining a pure product.[1][2]
Q4: Which method generally gives the highest and most reliable yield?
Both the acid-catalyzed method with optimized conditions and the chlorophosphonium salt pathway have been reported to produce high yields, typically in the range of 81-96%, with excellent selectivity (96-100%) for the 2-phospholene oxide.[1] The choice between them may depend on substrate compatibility and available reagents.
Q5: Are there any common side reactions to be aware of?
Yes. When using certain acids, such as hydrochloric acid, hydrolysis of other functional groups on the molecule can occur simultaneously with the isomerization.[2] Additionally, vigorous reaction conditions (high heat, strong acid) can lead to decomposition and the formation of unspecified byproducts.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Problem: Low Overall Yield and/or Evidence of Product Decomposition
-
Possible Cause: The reaction conditions, particularly temperature, are too aggressive.
-
Suggested Solution: It is crucial to optimize the balance between reaction rate and stability. For the methanesulfonic acid-catalyzed method, reducing the temperature and extending the reaction time can significantly improve yields by minimizing decomposition. For instance, reducing the temperature from 160 °C to 50 °C for the isomerization of 1-phenyl-3-methyl-3-phospholene oxide increased the yield from 57% to 81%.[1]
Problem: Incomplete Conversion Resulting in a Mixture of Isomers
-
Possible Cause 1: The chosen method (e.g., thermal or base-catalyzed) is not sufficiently selective.
-
Suggested Solution 1: Switch to a more robust and selective method. Both acid catalysis with methanesulfonic acid and the chlorophosphonium salt pathway are superior for achieving high conversion to the 2-phospholene oxide.[1]
-
Possible Cause 2: For acid-catalyzed reactions, the reaction time is insufficient at the chosen temperature.
-
Suggested Solution 2: Increase the reaction time. Complete isomerization may require extended periods, sometimes up to 60 hours or more at moderate temperatures (e.g., 50 °C), to drive the equilibrium towards the more stable 2-isomer.[1]
Data Presentation
Table 1: Comparison of Isomerization Methods
| Method | Typical Yield | Selectivity (2-isomer) | Advantages | Disadvantages |
| Acid-Catalyzed (MeSO₃H) | 81-96%[1] | 96-100%[1] | High yield and selectivity with optimization. | Requires careful temperature control to avoid decomposition.[1] |
| Chlorophosphonium Salt | 81-96%[1] | 96-100%[1] | High yield and selectivity. | Requires an additional reagent (e.g., oxalyl chloride).[1] |
| Thermal Isomerization | Variable | Forms mixtures[1][2] | Simple setup (heat only). | Low selectivity, incomplete conversion.[1][2] |
| Base-Catalyzed | Variable | Forms mixtures[1][2] | Alternative to acid-sensitive substrates. | Low selectivity, incomplete conversion.[1][2] |
Table 2: Optimization of MeSO₃H-Catalyzed Isomerization of 1-phenyl-3-methyl-3-phospholene oxide
| Temperature (°C) | Time (h) | Yield (%) | Ratio (2-isomer : 3-isomer) | Reference |
| 160 | 24 | 57 | 97 : 3 | [1] |
| 50 | 60 | 81 | 96 : 4 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Isomerization using Methanesulfonic Acid
This protocol is based on the optimized conditions for the isomerization of 1-substituted-3-methyl-3-phospholene oxides.[1]
-
Place the 1-substituted-3-methyl-3-phospholene oxide (1.0 eq) in a reaction vessel.
-
Add neat methanesulfonic acid (typically in excess to act as both catalyst and solvent).
-
Heat the mixture to 50 °C with stirring.
-
Maintain the temperature and stir for 60 hours.
-
After cooling to room temperature, carefully quench the reaction by pouring it onto ice.
-
Neutralize the solution with a suitable base (e.g., aqueous NaOH or NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or chloroform).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Protocol 2: General Procedure for Isomerization via Chlorophosphonium Salt Intermediate
This procedure involves the formation of a chlorophospholenium salt followed by rearrangement.[1]
-
Dissolve the 1-substituted-3-methyl-3-phospholene oxide (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add oxalyl chloride (approx. 1.0-1.2 eq) to the cooled solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring for the formation of the chlorophospholenium salt intermediate (e.g., by ³¹P NMR).
-
Once the intermediate is formed, the rearrangement to the 2-phospholene oxide can be facilitated. This may occur upon workup or gentle heating, depending on the substrate.
-
Carefully quench the reaction mixture (e.g., with a saturated aqueous solution of NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-phospholene oxide.
Visualizations
Caption: Troubleshooting workflow for phospholene oxide isomerization.
Caption: High-yield synthetic pathways from 3- to 2-phospholene oxides.
References
Technical Support Center: Phospholene Oxide Isomerization Reactions
Welcome to the technical support center for phospholene oxide isomerization reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable solutions to common challenges encountered during the synthesis of 2-phospholene oxides from their 3-phospholene oxide isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and step-by-step solutions.
FAQ 1: Why is my phospholene oxide isomerization reaction showing low to no conversion?
Answer:
Low or no conversion in phospholene oxide isomerization can stem from several factors related to the chosen method (thermal, acid-catalyzed, or base-catalyzed).
Potential Causes and Solutions:
-
Inappropriate Method Selection: The stability of your substrate and the desired product are critical. 2-Phospholene oxides are generally the thermodynamically more stable isomers, but the energy barrier for isomerization can be high.[1]
-
Thermal Isomerization: Often requires high temperatures (e.g., 200°C) and may still result in incomplete conversion, with product ratios influenced by the substituents on the phospholene ring.[1] Refluxing in high-boiling solvents like toluene, DMF, or DMSO may yield only minimal conversion.[1]
-
Base-Catalyzed Isomerization: Generally, this method is not very effective. Organic bases often result in no reaction, while some inorganic bases may provide a degree of isomerization, though it is typically incomplete.[1]
-
Acid-Catalyzed Isomerization: This is often the most effective method for achieving high conversion. Strong acids like methanesulfonic acid can drive the reaction to completion.[1]
-
-
Insufficient Reaction Time or Temperature:
-
For acid-catalyzed reactions , lower temperatures (e.g., 25°C) may not be sufficient even with prolonged reaction times.[1] A moderate temperature of 50°C for an extended period (e.g., 60 hours) can significantly improve yield and conversion.[1][2]
-
For thermal reactions , temperatures below 200°C may not be effective.[1]
-
-
Catalyst Inactivity or Insufficient Loading:
-
Ensure the acid or base catalyst has not degraded.
-
The amount of catalyst can significantly impact the reaction rate.[3] Experiment with increasing the catalyst loading.
-
Troubleshooting Workflow:
FAQ 2: My reaction is incomplete, resulting in a mixture of 2- and 3-phospholene oxides. How can I drive the reaction to completion?
Answer:
Achieving complete isomerization is a common challenge, as some methods only lead to an equilibrium mixture.
Potential Causes and Solutions:
-
Equilibrium Limitations:
-
Thermal and Base-Catalyzed Methods: These approaches often result in equilibrium mixtures of the 2- and 3-isomers and may not proceed to completion even with extended reaction times.[1] For instance, heating neat 1-substituted-3-methyl-3-phospholene oxides at 200°C for 24 hours can yield isomer ratios ranging from 43:57 to 85:15 (2-isomer:3-isomer), depending on the substituent.[1]
-
-
Sub-optimal Acid Catalyst:
-
Weaker acids like p-toluenesulfonic acid or trifluoroacetic acid may not be potent enough to ensure complete isomerization.[1]
-
-
Recommended Protocols for Complete Isomerization:
-
Methanesulfonic Acid (MeSO₃H): Heating the 3-phospholene oxide in neat methanesulfonic acid is a highly effective method. While vigorous conditions (160°C) can cause decomposition, a milder approach at 50°C for 60 hours can achieve high yields (81-96%) and excellent isomeric ratios (96:4 to 100:0).[1][2]
-
Via Chlorophosphonium Salts: This two-step procedure involves reacting the 3-phospholene oxide with oxalyl chloride to form a chlorophosphonium salt, which then rearranges to the 2-phospholene isomer upon hydrolysis. This method consistently yields high isomeric purity (>97:3) and good yields (71-96%).[1]
-
Data on Isomerization Methods and Outcomes:
| Method | Catalyst/Conditions | Temperature (°C) | Time (h) | Typical Isomer Ratio (2- vs 3-) | Typical Yield (%) | Reference |
| Thermal | Neat | 200 | 24 | 43:57 to 85:15 | 46-84 | [1] |
| Acid-Catalyzed | MeSO₃H | 160 | 24 | 97:3 | 57 (decomposition) | [1] |
| Acid-Catalyzed | MeSO₃H | 50 | 60 | 96:4 to 100:0 | 81-96 | [1][2] |
| Via Chlorophosphonium Salt | 1. (COCl)₂ 2. H₂O | - | - | >97:3 | 71-96 | [1] |
FAQ 3: I am observing significant byproduct formation or decomposition of my product. What are the likely causes and how can I mitigate them?
Answer:
Decomposition is a major cause of low yields, particularly under harsh reaction conditions.
Potential Causes and Solutions:
-
High Temperatures:
-
Thermal Isomerization: At temperatures around 200°C, decomposition is a significant issue, leading to moderate yields.[1] The thermal decomposition of phospholenes can lead to fragmentation into products like butadiene.[2]
-
Acid-Catalyzed Isomerization: Vigorous conditions, such as heating in strong acid at high temperatures (e.g., 160°C), can cause decomposition.[1]
-
-
Strongly Acidic Conditions: While strong acids are effective for isomerization, they can also promote side reactions if not used under optimized conditions. The choice of a strong acid can influence the product distribution, with some acids favoring dehydration or other rearrangements.[4]
-
Mitigation Strategies:
-
Lower the Reaction Temperature: As demonstrated with methanesulfonic acid, reducing the temperature from 160°C to 50°C and increasing the reaction time can dramatically increase the yield by minimizing decomposition.[1][2]
-
Choose a Milder, Effective Method: The chlorophosphonium salt method is performed under milder conditions than high-temperature thermal or acid-catalyzed reactions and can be a good alternative to avoid decomposition.[1]
-
Logical Decision Process for Yield Optimization:
References
- 1. Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of 1-methyl-3-phospholene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Handling Hygroscopic Phospholene Oxides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hygroscopic phospholene oxides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving these sensitive reagents.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues that may arise from the hygroscopic nature of phospholene oxides.
| Problem/Observation | Potential Cause | Recommended Solution |
| Inconsistent or low reaction yields | Moisture contamination of the phospholene oxide, leading to side reactions or catalyst deactivation. | Ensure rigorous inert atmosphere techniques are used. Dry the phospholene oxide under high vacuum before use. Handle and weigh the reagent in a glovebox or under a constant flow of inert gas.[1][2][3] Use freshly dried, anhydrous solvents. |
| Formation of unexpected byproducts | Reaction of the phospholene oxide with water, which can alter its reactivity or participate in side reactions. Water can also affect the stability of intermediates. | Minimize exposure to the atmosphere by using techniques like a Schlenk line or a glovebox.[2][4][5] Use Sure/Seal™ packaging for solvents and reagents to prevent moisture ingress.[2][6] |
| Difficulty in weighing and transferring the reagent | The phospholene oxide appears clumpy, sticky, or has changed in appearance due to water absorption.[1][7] | Handle the solid in a controlled, low-humidity environment such as a glovebox.[8][9] If a glovebox is unavailable, use a glove bag flushed with inert gas.[2][5] For transfers, use pre-dried glassware and perform the transfer under a positive pressure of inert gas. |
| Inaccurate characterization (NMR, IR, etc.) | Presence of water can broaden peaks in NMR spectra or show a broad O-H stretch in IR spectroscopy, obscuring the true spectral features of the compound. | Dry the sample thoroughly under high vacuum before preparing it for analysis. If possible, prepare the sample for analysis inside a glovebox. Use deuterated solvents that have been properly dried and stored. |
| Reagent appears to have degraded over time | Improper storage has allowed for significant moisture absorption, leading to chemical degradation. | Store hygroscopic phospholene oxides in airtight containers, preferably in a desiccator or a dry box.[1][10] For long-term storage, consider sealing the container with Parafilm and placing it inside a larger, sealed container with desiccant.[10] |
Frequently Asked Questions (FAQs)
Q1: My phospholene oxide has been on the shelf for a while. How can I tell if it's still good to use?
A1: It is crucial to assess the purity of older reagents.[11] You can check for degradation by taking a Nuclear Magnetic Resonance (NMR) spectrum. If the peaks corresponding to your compound are significantly smaller than impurity peaks, it is advisable to purchase a new batch.[11] Small impurities might be removable by purification. For solids, this may involve recrystallization or drying under high vacuum.[11]
Q2: What is the best way to store hygroscopic phospholene oxides?
A2: Hygroscopic phospholene oxides should be stored in airtight containers to prevent moisture absorption from the atmosphere.[1] The container should be opened for the shortest possible time and resealed promptly.[1] Storing these compounds in a cool, dry place, such as a desiccator or a glovebox, will further minimize moisture exposure.[1]
Q3: Can I dry a phospholene oxide that has absorbed moisture?
A3: Yes, it is often possible to dry a hygroscopic phospholene oxide before use. This can be achieved by heating it gently in an oven under vacuum, but care must be taken to avoid temperatures that could cause decomposition.[1] Always refer to the compound's specific properties to determine a safe drying temperature. Another effective method is to dry the compound under high vacuum at room temperature for an extended period.[11] For some phosphine oxides, treatment with molecular sieves in a non-reactive solvent can effectively remove water.[12][13]
Q4: What are the essential pieces of equipment for handling hygroscopic phospholene oxides?
A4: To handle these sensitive compounds effectively, you will need access to equipment that provides an inert atmosphere. The most common setups include:
-
Glovebox: A sealed container with gloves that allows for manipulation of substances in a controlled, inert atmosphere.[2][5]
-
Schlenk Line: A dual manifold that provides both an inert gas (like nitrogen or argon) and a vacuum source, allowing for reactions and transfers to be carried out in air-free conditions.[2]
-
Sure/Seal™ Bottles: These bottles have a special septum that allows for the withdrawal of reagents via syringe without exposing the contents to the atmosphere.[2][6]
-
Dried Glassware: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.[6][14]
Q5: How does moisture affect reactions involving phospholene oxides?
A5: Moisture can have several detrimental effects on reactions. It can:
-
React directly with the phospholene oxide , leading to the formation of undesired byproducts.[7]
-
Deactivate catalysts that are sensitive to water.
-
Alter the reaction pathway , leading to different products or lower yields.
-
Affect the physical properties of the reagent , making it difficult to handle and weigh accurately.[7]
Experimental Protocols
Protocol 1: General Handling and Weighing of a Hygroscopic Phospholene Oxide
This protocol outlines the standard procedure for handling and weighing a solid hygroscopic phospholene oxide using a glovebox.
Methodology:
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels. Place all necessary equipment (spatulas, weighing paper, vials, balance) inside the glovebox antechamber and cycle to replace the air with the inert atmosphere.
-
Equilibration: Allow the container of the phospholene oxide to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing: Inside the glovebox, carefully open the container. Quickly weigh the desired amount of the phospholene oxide onto weighing paper or directly into a pre-tared vial.
-
Sealing: Immediately and securely seal the phospholene oxide container and the vial containing the weighed portion.
-
Transfer: The sealed vial can now be removed from the glovebox for use in the reaction.
Protocol 2: Drying a Hygroscopic Phospholene Oxide
This protocol describes a method for drying a phospholene oxide that may have absorbed atmospheric moisture.
Methodology:
-
Apparatus Setup: Place the hygroscopic phospholene oxide in a Schlenk flask. Connect the flask to a Schlenk line.
-
Vacuum Application: Carefully evacuate the flask to place the solid under high vacuum. Be cautious to avoid pulling the solid into the vacuum line.
-
Gentle Heating (Optional): If the compound is thermally stable, gently heat the flask with a heating mantle while maintaining the vacuum. The temperature should be well below the compound's decomposition point.
-
Drying Time: Keep the solid under high vacuum for several hours or overnight to ensure all moisture is removed.
-
Backfilling: Once drying is complete, backfill the flask with a dry, inert gas (e.g., nitrogen or argon). The dried phospholene oxide can now be stored under an inert atmosphere or used directly in a reaction.
Visualizations
Caption: Workflow for handling hygroscopic phospholene oxides.
Caption: Troubleshooting logic for poor reaction outcomes.
References
- 1. tutorchase.com [tutorchase.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 4. solvation.de [solvation.de]
- 5. ossila.com [ossila.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 8. hepatochem.com [hepatochem.com]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
- 12. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. web.mit.edu [web.mit.edu]
Technical Support Center: Optimal Base Selection for 3-Phospholene Oxide Isomerization
Welcome to the technical support center for the isomerization of 3-phospholene oxides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this crucial chemical transformation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the base-catalyzed isomerization of 3-phospholene oxides to their 2-phospholene oxide counterparts.
Q1: My isomerization reaction is very slow or shows no conversion.
A1: Several factors could be contributing to a sluggish or failed reaction:
-
Base Strength: Weak organic bases such as triethylamine or pyridine are often ineffective in promoting the isomerization of 3-phospholene oxides.[1] The proton abstraction from the carbon adjacent to the phosphorus is a critical step, and a sufficiently strong base is required to initiate this process.
-
Solution: Consider switching to a stronger inorganic base like cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt).[1]
-
Solubility: Inorganic bases may have poor solubility in common organic solvents like toluene. This can limit the availability of the base to catalyze the reaction.
-
Solution:
-
Increase the reaction temperature to improve the solubility of the base.
-
Use a more polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to better dissolve the inorganic base.[1]
-
Employ a phase transfer catalyst (PTC) like tetra-n-butylammonium chloride (TBAC) to facilitate the interaction between the base and the substrate, especially in a biphasic system.
-
Q2: The isomerization stops at a certain ratio of 2- and 3-phospholene oxides and does not proceed to completion.
A2: This is a common observation in base-catalyzed isomerization of 3-phospholene oxides and is typically due to the establishment of a thermodynamic equilibrium between the two isomers.
-
Explanation: The base acts as a catalyst to accelerate the attainment of equilibrium, but it does not alter the position of the equilibrium itself.[1] For many 1-substituted-3-methyl-3-phospholene oxides, the equilibrium mixture contains a significant proportion of the starting 3-phospholene oxide. For instance, with 1-phenyl-3-methyl-3-phospholene oxide, the ratio of 2- to 3-isomer often does not exceed approximately 80:20, regardless of the base or solvent used.[1]
-
Troubleshooting:
-
Confirm Equilibrium: To verify that an equilibrium has been reached, you can isolate the product mixture and resubmit it to the reaction conditions. If the isomeric ratio remains unchanged, the reaction is at equilibrium.[1]
-
Alternative Strategies: If a higher conversion to the 2-phospholene oxide is required, base-catalyzed isomerization may not be the optimal method. Consider alternative approaches that are not governed by this thermodynamic equilibrium:
-
Acid Catalysis: Heating the 3-phospholene oxide in methanesulfonic acid can lead to nearly complete isomerization.[1]
-
Via Chlorophosphonium Salts: A two-step process involving the formation of a cyclic chlorophosphonium salt followed by heating can also yield the 2-phospholene oxide in high isomeric purity.[1]
-
-
Q3: I am observing unexpected side products in my reaction mixture.
A3: While the isomerization is often clean, side reactions can occur, particularly under harsh conditions.
-
Potential Side Reactions:
-
Polymerization: Some phospholene oxides can be sensitive to strong bases and high temperatures, potentially leading to polymerization.
-
Decomposition: Prolonged heating at very high temperatures might cause decomposition of the starting material or products.
-
Reactions with Solvent: In certain cases, the solvent might participate in side reactions.
-
-
Troubleshooting:
-
Reaction Monitoring: Use techniques like TLC, GC-MS, or ³¹P NMR to monitor the reaction progress and detect the formation of byproducts at an early stage.
-
Optimize Conditions: If side products are observed, try lowering the reaction temperature or reducing the reaction time.
-
Purification: Develop an appropriate chromatographic method to separate the desired 2-phospholene oxide from any side products and the remaining starting material.
-
Frequently Asked Questions (FAQs)
Q1: Which type of base is generally more effective for the isomerization?
A1: Inorganic bases such as Cs₂CO₃, K₂CO₃, Na₂CO₃, and NaOH have been shown to be more effective than organic bases like triethylamine or pyridine for this transformation.[1] Stronger bases like sodium ethoxide (NaOEt) can also be used.[1]
Q2: What is the role of a phase transfer catalyst (PTC)?
A2: A PTC, such as tetra-n-butylammonium chloride (TBAC), is used to transport the anion of the inorganic base (e.g., carbonate) from the solid phase or an aqueous phase into the organic phase where the 3-phospholene oxide is dissolved. This increases the effective concentration of the base in the organic phase and can accelerate the reaction.
Q3: What is the typical isomeric ratio I can expect with base-catalyzed isomerization?
A3: The final isomeric ratio is dependent on the thermodynamic equilibrium between the specific 3-phospholene oxide and its 2-phospholene oxide counterpart. For 1-phenyl-3-methyl-3-phospholene oxide, the ratio is typically around 80:20 (2-isomer:3-isomer). For 1-ethyl-3-methyl-3-phospholene oxide, it is around 70:30.[1]
Q4: Are there alternative methods to achieve a higher yield of the 2-phospholene oxide?
A4: Yes, if the thermodynamic equilibrium in the base-catalyzed method is unfavorable, you can explore other routes. Isomerization under acidic conditions (e.g., with methanesulfonic acid) or via the formation and subsequent rearrangement of cyclic chlorophosphonium salts have been reported to give higher isomeric purity of the 2-phospholene oxide.[1]
Data Presentation
Table 1: Comparison of Conditions for the Isomerization of 1-Phenyl-3-methyl-3-phospholene Oxide
| Base | Solvent | Temperature | 2-isomer:3-isomer Ratio |
| Cs₂CO₃ | Toluene | Reflux | Incomplete |
| Cs₂CO₃ | DMF | Reflux | ~80:20 |
| Na₂CO₃ | DMF | Reflux | ~80:20 |
| K₂CO₃ | DMF | Reflux | ~80:20 |
| NaOH | DMF | Reflux | ~80:20 |
| NaOEt | Toluene | Reflux | ~80:20 |
Data synthesized from the findings in the cited literature.[1]
Table 2: Comparison of Conditions for the Isomerization of 1-Ethyl-3-methyl-3-phospholene Oxide
| Base | Solvent | Temperature | 2-isomer:3-isomer Ratio |
| Cs₂CO₃ | DMF | Reflux | ~70:30 |
| Na₂CO₃ | DMF | Reflux | ~70:30 |
| K₂CO₃ | DMF | Reflux | ~70:30 |
Data synthesized from the findings in the cited literature.[1]
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Isomerization
-
Reactant Setup: To a solution of the 1-substituted-3-phospholene oxide (1.0 eq.) in a suitable solvent (e.g., DMF or toluene, providing a 0.1-0.5 M solution), add the inorganic base (e.g., Cs₂CO₃, 1.5 eq.).
-
Addition of PTC (Optional): If using a less polar solvent like toluene with an inorganic base, add a phase transfer catalyst (e.g., TBAC, 0.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by a suitable analytical technique (e.g., ³¹P NMR, GC-MS, or TLC).
-
Work-up: After the reaction has reached equilibrium (or the desired time has elapsed), cool the mixture to room temperature. Filter off any insoluble inorganic salts.
-
Extraction: If a polar solvent like DMF was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the DMF and any remaining salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting mixture of 2- and 3-phospholene oxides by column chromatography on silica gel to isolate the desired 2-phospholene oxide.
Visualizations
Caption: Workflow for selecting a base and troubleshooting the isomerization of 3-phospholene oxide.
Caption: Simplified mechanism of base-catalyzed 3-phospholene oxide isomerization.
References
Technical Support Center: Thermal Stability of Phospholene Oxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the thermal stability of phospholene oxides during chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development who utilize these compounds in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns with phospholene oxides in high-temperature reactions?
A1: The main concerns are thermal decomposition and isomerization. At elevated temperatures, phospholene oxides can undergo degradation, leading to reduced product yields and the formation of impurities.[1] Additionally, 3-phospholene oxides can isomerize to the thermodynamically more stable 2-phospholene oxides, which may or may not be the desired product. This isomerization process can also be accompanied by decomposition, especially under vigorous thermal conditions.[1]
Q2: At what temperature do phospholene oxides typically start to decompose?
A2: The decomposition temperature can vary significantly depending on the structure of the phospholene oxide, particularly the substituents on the phosphorus atom and the ring. For example, 3-methyl-1-phenyl-2-phospholene-1-oxide (MPPO) is reported to be stable to over 300°C.[2] However, reactions conducted at temperatures as high as 200°C have shown moderate yields due to decomposition.[1]
Q3: How do substituents on the phosphorus atom affect the thermal stability of phospholene oxides?
A3: The nature of the substituent on the phosphorus atom influences thermal stability. In studies on the thermal isomerization of 3-phospholene oxides, aryl-substituted derivatives have been observed to give slightly better yields compared to their alkyl-substituted counterparts, suggesting that P-aryl phospholene oxides may exhibit greater stability under these high-temperature conditions.[1]
Q4: What are the common decomposition products of phospholene oxides?
A4: The thermal decomposition of phospholene oxides can lead to the fragmentation of the heterocyclic ring. For instance, the gas-phase thermal decomposition of 1-methyl-3-phospholene has been shown to produce butadiene, among other products. The specific decomposition pathway and resulting products will depend on the starting material and the reaction conditions.
Q5: Can reaction conditions other than temperature affect the stability of phospholene oxides?
A5: Yes, the chemical environment plays a crucial role. For instance, phospholene oxides are sensitive to basic conditions, which can lead to polymerization and other side reactions.[3] Therefore, it is important to control the pH and avoid strongly basic reagents or conditions when thermal stability is a concern.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield in a high-temperature process. | Thermal decomposition of the phospholene oxide. | - Optimize Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. - Reduce Reaction Time: Shorter exposure to high temperatures can minimize decomposition. - Use of Stabilizers: While not extensively documented for phospholene oxides, the use of radical inhibitors could be explored if a free-radical decomposition pathway is suspected. |
| Formation of an unexpected isomer (e.g., 2-phospholene oxide from a 3-phospholene oxide starting material). | Thermally induced isomerization. | - Lower Reaction Temperature: Isomerization is often accelerated at higher temperatures.[1] - Catalytic Methods: Explore alternative, lower-temperature catalytic routes to the desired product that do not rely on high thermal energy. |
| Presence of polymeric byproducts. | Base-catalyzed polymerization or thermal polymerization. | - Control pH: Ensure the reaction medium is not basic, as phospholene oxides can be sensitive to alkaline conditions.[3] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated polymerization. |
| Inconsistent reaction outcomes. | Variations in heating profiles or presence of impurities. | - Precise Temperature Control: Use accurate temperature monitoring and control systems to ensure consistent reaction conditions. - Reagent Purity: Ensure the purity of the phospholene oxide and other reagents, as impurities can catalyze decomposition. |
Quantitative Data on Thermal Stability
The following table summarizes available data on the thermal stability of a common phospholene oxide.
| Compound | Method | Parameter | Value | Reference |
| 3-Methyl-1-phenyl-2-phospholene-1-oxide (MPPO) | Product Datasheet | Stable up to | > 300 °C | [2] |
The table below presents data on the thermal isomerization of 1-substituted-3-methyl-3-phospholene oxides to their corresponding 2-phospholene oxides at 200°C without a solvent, highlighting the impact of the substituent on the phosphorus atom on the yield, which is affected by decomposition.
| Substituent on Phosphorus (P-Y) | Isolated Yield of Isomer Mixture (%) | Ratio of 2-isomer to 3-isomer | Reference |
| Phenyl | 46-84 | 63:37 to 85:15 | [1] |
| Ethyl | 46-84 | 43:57 to 60:40 | [1] |
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition Temperature by Thermogravimetric Analysis (TGA)
Objective: To determine the onset and maximum rate of decomposition temperatures for a phospholene oxide sample.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the phospholene oxide sample into a clean, inert TGA pan (e.g., alumina or platinum). If the sample is air-sensitive, prepare the sample in a glovebox and use a sealed pan that can be punctured by the instrument just before the analysis.
-
Experimental Conditions:
-
Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below the expected decomposition point (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).
-
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant weight loss begins.
-
Calculate the first derivative of the weight loss curve (DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition.
-
Protocol 2: Investigation of Thermal Transitions by Differential Scanning Calorimetry (DSC)
Objective: To identify melting points, phase transitions, and exothermic decomposition events of a phospholene oxide sample.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Weigh 2-5 mg of the phospholene oxide sample into a hermetically sealed aluminum pan. This is crucial to contain any volatile decomposition products and prevent contamination of the instrument. For air-sensitive samples, pan sealing should be performed in a glovebox.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas like nitrogen at a constant flow rate.
-
Temperature Program:
-
Equilibrate at a low starting temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond any expected transitions.
-
Cool the sample at a controlled rate.
-
A second heating cycle is often performed to observe the thermal history of the material.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Endothermic peaks typically represent melting or other phase transitions.
-
Exothermic peaks can indicate crystallization, curing, or decomposition. A sharp, significant exothermic event at higher temperatures is often indicative of thermal decomposition.
-
Visualizations
Caption: Thermal pathways for 3-phospholene oxides.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Removal of Phosphine Oxide Byproducts from Wittig Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of phosphine oxide byproducts, primarily triphenylphosphine oxide (TPPO), from Wittig reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your Wittig reaction products.
Problem: My product is difficult to separate from triphenylphosphine oxide (TPPO) by standard column chromatography.
Cause: The polarity of your product and TPPO may be too similar, leading to co-elution during chromatography. This is a common issue that makes chromatographic purification inefficient and tedious, especially for large-scale reactions.[1][2]
Solution:
-
Chromatography-Free Precipitation/Crystallization: Exploit the differential solubility of your product and TPPO. TPPO is known to be poorly soluble in nonpolar solvents like hexanes, pentane, or cyclohexane, and also in water.[1][3][4] If your product is soluble in such solvents, you can often precipitate the TPPO by concentrating the reaction mixture and triturating with a nonpolar solvent.
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, which can then be removed by filtration.[5][6]
-
Zinc Chloride (ZnCl₂): Forms an insoluble complex with TPPO in various polar organic solvents.[5]
-
Magnesium Chloride (MgCl₂): Also effective for precipitating TPPO, particularly in solvents like toluene or ethyl acetate.[6][7]
-
Calcium Bromide (CaBr₂): Can be used to remove TPPO from ethereal solvents like THF.[6]
-
-
Reaction with Oxalyl Chloride: Treatment of the crude reaction mixture with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt that can be filtered off.[8][6]
Problem: I am working on a large-scale synthesis and column chromatography is not a viable purification method.
Cause: Column chromatography is often not feasible for large-scale operations due to high solvent consumption, time, and cost.[1]
Solution:
-
Optimized Precipitation/Crystallization: A carefully designed crystallization process can be a highly effective and scalable method for removing TPPO. This involves selecting an appropriate solvent system and optimizing temperature to maximize the precipitation of TPPO while keeping your product in solution.[1][4] For instance, a mixture of a good solvent for your product and a poor solvent for TPPO can be used.
-
Metal Salt Precipitation: The use of metal salts like ZnCl₂ or MgCl₂ is a scalable, chromatography-free method.[5][9] A recent development involves using wet milling with MgCl₂ to enhance the rate of complexation and removal of TPPO on a large scale.[9]
Problem: My product is polar and soluble in solvents that also dissolve TPPO.
Cause: When the desired product has similar solubility characteristics to TPPO, simple precipitation with nonpolar solvents is ineffective.
Solution:
-
Precipitation with ZnCl₂ in Polar Solvents: The formation of a TPPO-ZnCl₂ complex is effective in several polar organic solvents such as ethanol, ethyl acetate, and isopropyl alcohol, allowing for the removal of TPPO even when the product is polar.[5]
-
Scavenger Resins: Functionalized resins, such as those based on Merrifield resin, can be used to selectively bind and remove TPPO from the reaction mixture.[6][10][11]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove triphenylphosphine oxide (TPPO) without using column chromatography?
A1: The most common chromatography-free methods for TPPO removal include:
-
Precipitation/Crystallization: By taking advantage of the low solubility of TPPO in nonpolar solvents like hexanes or ether.[3][8][12]
-
Complexation with Metal Salts: Adding salts like ZnCl₂, MgCl₂, or CaBr₂ to precipitate TPPO as an insoluble metal complex.[8][5][6]
-
Chemical Conversion: Reacting TPPO with reagents like oxalyl chloride to form an easily separable insoluble salt.[8][6]
Q2: How can I choose the best method for my specific reaction?
A2: The choice of method depends on the properties of your product:
-
For nonpolar products: Simple precipitation with a nonpolar solvent is often the easiest method.[8][12]
-
For polar products: Complexation with ZnCl₂ in a polar solvent or the use of scavenger resins may be more suitable.[5][7]
-
For large-scale reactions: Optimized crystallization or precipitation with metal salts are generally preferred over chromatography.[1][9]
Q3: Are there any quantitative data on the efficiency of these removal methods?
A3: Yes, several studies have reported the efficiency of different methods.
Table 1: Efficiency of TPPO Removal using ZnCl₂ in Various Solvents [5]
| Solvent | % TPPO Remaining in Solution |
| Ethyl Acetate (EtOAc) | <5% |
| Isopropyl Acetate (iPrOAc) | <5% |
| Isopropyl Alcohol (iPrOH) | <5% |
| Tetrahydrofuran (THF) | <15% |
| 2-Methyltetrahydrofuran (2-MeTHF) | <15% |
| Methyl Ethyl Ketone (MEK) | <15% |
| Methanol (MeOH) | >15% |
| Acetonitrile (MeCN) | >15% |
| Acetone | >15% |
| Dichloromethane (DCM) | No precipitate formed |
Table 2: Quantitative Removal of TPPO during a Work-Up Process [1]
| Stage of Work-up | % Content of Compound | % Content of TPPO |
| Reaction Mixture | 20.55 | 29.33 |
| Toluene Residue | 24.86 | 6.25 |
| Isopropyl Alcohol (IPA) Residue | 13.21 | 10.97 |
| Pure Compound | 99.8 | 0.05 |
Q4: Can these methods be applied to byproducts from other reactions that use triphenylphosphine?
A4: Yes, these methods are broadly applicable for the removal of TPPO generated in other common reactions such as the Mitsunobu, Staudinger, Appel, and Corey-Fuchs reactions.[1]
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with a Nonpolar Solvent
-
Concentration: After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure to remove the reaction solvent.
-
Trituration: To the resulting residue, add a sufficient volume of a cold, nonpolar solvent in which your product is soluble but TPPO is not (e.g., hexane, pentane, or a mixture of ether and hexane).[3][12]
-
Stirring: Stir the suspension vigorously for 1-2 hours at room temperature or in an ice bath to ensure complete precipitation of TPPO.[3]
-
Filtration: Filter the mixture through a Büchner funnel or a silica plug.[12] The solid precipitate is TPPO.
-
Washing: Wash the filter cake with a small amount of the cold nonpolar solvent to recover any entrained product.
-
Product Isolation: The filtrate contains your desired product. Concentrate the filtrate under reduced pressure to isolate the purified product. This procedure may need to be repeated 2-3 times for complete removal.[12]
Protocol 2: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂) in a Polar Solvent
-
Solvent Exchange: After the reaction, if necessary, remove the reaction solvent and dissolve the crude mixture in a suitable polar solvent such as ethanol or ethyl acetate.[5]
-
Addition of ZnCl₂: Add solid zinc chloride (ZnCl₂) to the solution. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often optimal.[5]
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO) complex should form.
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Product Isolation: The filtrate, containing the purified product, can then be concentrated. Further purification of the product, if necessary, can be performed by crystallization.
Diagrams
Caption: General workflow for the purification of Wittig reaction products.
Caption: Workflow for TPPO removal by precipitation.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Guide to 1-Ethyl-3-methyl-3-phospholene 1-oxide and 1-Phenyl-3-methyl-3-phospholene 1-oxide for Researchers
A detailed analysis of two key phospholene oxide derivatives, outlining their synthesis, comparative reactivity, and potential applications in organic synthesis, particularly as precursors in catalytic Wittig reactions.
This guide provides a comprehensive comparison of 1-ethyl-3-methyl-3-phospholene 1-oxide and 1-phenyl-3-methyl-3-phospholene 1-oxide for researchers, scientists, and drug development professionals. By presenting supporting experimental data, detailed protocols, and visualizations of reaction pathways, this document aims to inform the selection and application of these versatile organophosphorus compounds.
At a Glance: Key Physicochemical Properties
| Property | This compound | 1-Phenyl-3-methyl-3-phospholene 1-oxide |
| Molecular Formula | C₇H₁₃OP | C₁₁H₁₃OP |
| Molecular Weight | 144.15 g/mol | 192.19 g/mol |
| CAS Number | 7529-24-0 | 7564-51-4 |
| Appearance | Not specified in readily available literature | White solid |
| Melting Point | Not specified in readily available literature | 60-65 °C |
Synthesis and Production
Both phospholene oxides are primarily synthesized via the McCormack cycloaddition, a powerful method for the formation of five-membered phosphorus heterocycles. The general approach involves the reaction of a dichlorophosphine with a conjugated diene, followed by hydrolysis of the resulting adduct.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-3-phospholene 1-oxide
This protocol is adapted from a well-established procedure in Organic Syntheses.
Step 1: Formation of the Dichlorophospholene Adduct
-
In a suitable reaction vessel, combine dichlorophenylphosphine (1.0 mole), isoprene (3.0 moles), and a polymerization inhibitor (e.g., 2.0 g of Ionol®).
-
Allow the homogeneous solution to stand at room temperature for 5-7 days. A white crystalline adduct, 1,1-dichloro-1-phenyl-3-methyl-3-phospholene, will precipitate.
-
Isolate the adduct by filtration, wash with petroleum ether, and minimize exposure to atmospheric moisture.
Step 2: Hydrolysis to the Phospholene Oxide
-
Carefully add the adduct to 700 mL of ice-cold water and stir until dissolved.
-
Determine the total acid concentration by titrating an aliquot and neutralize approximately 93% of the acid with 30% sodium hydroxide solution, maintaining the temperature below 25°C.
-
Adjust the pH to 6.5 using a sodium bicarbonate solution.
-
Saturate the aqueous solution with sodium chloride and extract the product with three portions of chloroform (250 mL each).
-
Combine the chloroform extracts, dry over anhydrous calcium sulfate, filter, and concentrate by distillation.
-
The crude product is then purified by vacuum distillation to yield 1-phenyl-3-methyl-3-phospholene 1-oxide (typically 57-63% yield).
Synthesis of this compound
A detailed, peer-reviewed synthesis protocol for this compound via the McCormack cycloaddition with dichloroethylphosphine and isoprene is not as readily available in the literature. However, the general principles of the McCormack cycloaddition, as described above for the phenyl derivative, would apply. The primary differences would be the starting dichlorophosphine (dichloroethylphosphine) and potentially the reaction conditions and purification methods, which would need to be optimized accordingly.
Comparative Performance in Isomerization Reactions
A key reaction for 3-phospholene oxides is their isomerization to the thermodynamically more stable 2-phospholene oxides. This transformation is of interest for accessing different isomers for further synthetic applications. A comparative study on the isomerization of 1-phenyl- and 1-ethyl-3-methyl-3-phospholene oxides provides valuable insight into their relative reactivity under both acidic and basic conditions.[1]
Acid-Catalyzed Isomerization
When heated in methanesulfonic acid, both the ethyl and phenyl derivatives undergo isomerization to their respective 2-phospholene oxides.
| Substrate | Product | Yield of Isomer Mixture (%) | Ratio of 2-phospholene oxide : 3-phospholene oxide (%) |
| 1-Phenyl-3-methyl-3-phospholene 1-oxide | 1-Phenyl-3-methyl-2-phospholene 1-oxide | 81 | 96:4 |
| This compound | 1-Ethyl-3-methyl-2-phospholene 1-oxide | 55 | 92:8 |
Data sourced from a 2020 study on phospholene oxide isomerization.[1]
The phenyl derivative demonstrates a higher yield in this acid-catalyzed isomerization, suggesting greater stability under these reaction conditions. The ethyl derivative shows a lower yield, which may be attributed to a higher degree of decomposition.[1]
Base-Mediated Isomerization
Under basic conditions using cesium carbonate (Cs₂CO₃) in toluene, an equilibrium between the 3-phospholene and 2-phospholene oxide isomers is established.
| Substrate | Ratio of 2-phospholene oxide : 3-phospholene oxide (%) after repeated reactions |
| 1-Phenyl-3-methyl-3-phospholene 1-oxide | ~80:20 |
| This compound | ~70:30 |
Data sourced from a 2020 study on phospholene oxide isomerization.[1]
These results indicate that the base-mediated isomerization reaches an equilibrium, with the 2-phospholene oxide being the major isomer for both derivatives.[1]
Applications in Catalytic Wittig Reactions
Phospholene oxides are crucial pre-catalysts in the catalytic Wittig reaction. In this process, the phospholene oxide is reduced in situ to the corresponding phosphine, which then participates in the Wittig olefination cycle. The phosphine oxide is regenerated as a byproduct and is subsequently reduced again, allowing for a catalytic cycle.
Caption: Catalytic cycle of the Wittig reaction using a phospholene oxide pre-catalyst.
Conclusion
Both this compound and its phenyl-substituted counterpart are valuable reagents in organic synthesis. The synthesis of the phenyl derivative is well-documented, providing a reliable route to this compound. Comparative data on their isomerization reactions reveal differences in their reactivity and stability under both acidic and basic conditions, with the phenyl derivative generally showing higher yields in the conversion to the 2-phospholene oxide isomer.
A critical area for future research is the direct comparison of their catalytic activity in the Wittig reaction. Such studies would provide essential data for chemists to make informed decisions on which derivative is better suited for specific olefination reactions, considering factors such as desired yield, stereoselectivity, and reaction kinetics. The development of a detailed and optimized synthesis protocol for the ethyl derivative would also be a valuable contribution to the field.
References
Alkyl vs. Aryl Substituted Phospholene Oxides: A Comparative Guide for Catalysis
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to reaction efficiency, yield, and selectivity. Phospholene oxides have emerged as a versatile class of organocatalysts, but the nature of the substituent on the phosphorus atom—be it alkyl or aryl—can significantly influence catalytic performance. This guide provides an objective comparison of alkyl- versus aryl-substituted phospholene oxides in catalysis, supported by available experimental data and detailed methodologies.
The electronic and steric properties of the substituent directly attached to the phosphorus atom in the phospholene oxide ring play a critical role in modulating the catalyst's activity. Aryl substituents, with their ability to engage in resonance and their greater steric bulk, often exhibit different catalytic behavior compared to the more electron-donating and sterically less demanding alkyl groups.
Performance in Carbodiimide Synthesis
One of the notable applications of phospholene oxides is in the catalytic synthesis of carbodiimides from isocyanates, a reaction crucial for various coupling chemistries. The catalytic activity of phospholene oxides in this transformation is noteworthy, with the cyclic nature of the catalyst being a key determinant of its efficacy.
A comparative study on the reaction of phenyl isocyanate to diphenyl carbodiimide highlighted the superior catalytic performance of a cyclic phosphine oxide, 1-phenyl-1-oxa-phospholane, over its acyclic counterpart, phenyldiethyl phosphine oxide. The cyclic catalyst demonstrated a significantly lower activation energy for the reaction, approximately 5 kcal/mole less than the acyclic version[1]. This underscores the importance of the phospholene oxide framework in catalysis.
While direct comparative data between P-alkyl and P-aryl phospholene oxides in this specific reaction is limited, the study's emphasis on the electronic environment at the phosphorus center allows for informed inferences. The aryl-substituted phospholene oxides are noted for the high polarity of their P=O bond, which is suggested to be a reason for their outstanding catalytic activity[1].
Table 1: Comparison of Activation Energies in the Reaction of Phenyl Isocyanate
| Catalyst | Substituent Type | Activation Energy (kcal/mole) |
| 1-Phenyl-1-oxa-phospholane | Aryl (cyclic) | 11.6[1] |
| Phenyldiethyl phosphine oxide | Aryl/Alkyl (acyclic) | ~16.6[1] |
Application in Aza-Wittig Reactions
The aza-Wittig reaction, a powerful tool for the synthesis of imines and nitrogen-containing heterocycles, can be catalyzed by phosphine oxides. 3-Methyl-1-phenyl-2-phospholene 1-oxide, an aryl-substituted phospholene oxide, has been identified as an effective catalyst for intramolecular aza-Wittig cyclization reactions[2]. The catalytic cycle in these reactions typically involves the in-situ generation of an iminophosphorane from the phosphine oxide and an isocyanate or azide.
Unfortunately, a lack of publicly available, direct comparative studies with quantitative data (such as yields, turnover numbers, or turnover frequencies) for both alkyl- and aryl-substituted phospholene oxides in the same aza-Wittig reaction prevents a side-by-side quantitative comparison in this guide. However, the established use of aryl-substituted phospholene oxides in this context points to their utility in facilitating these important transformations.
Experimental Protocols
General Procedure for Carbodiimide Synthesis Catalyzed by Phospholene Oxides
This protocol is based on the studies of the reaction between phenyl isocyanate and phosphine oxides[1].
-
Materials:
-
Phenyl isocyanate (purified by distillation).
-
Phospholene oxide catalyst (e.g., 1-phenyl-1-oxa-phospholane).
-
Anhydrous solvent (e.g., benzene).
-
-
Reaction Setup:
-
A reaction vessel equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert atmosphere (e.g., nitrogen or argon) is charged with the phospholene oxide catalyst and the anhydrous solvent.
-
The solution is brought to the desired reaction temperature.
-
-
Reaction Execution:
-
Phenyl isocyanate is added to the reaction mixture.
-
The progress of the reaction is monitored by following the formation of the infrared absorption band of diphenyl carbodiimide at approximately 2150 cm⁻¹[1]. The rate of carbon dioxide production can also be measured.
-
-
Work-up and Analysis:
-
Upon completion, the solvent is removed under reduced pressure.
-
The product, diphenyl carbodiimide, can be purified by distillation or crystallization.
-
The identity and purity of the product are confirmed by standard analytical techniques (NMR, IR, Mass Spectrometry).
-
Logical Relationships in Catalysis
The catalytic cycle of phospholene oxide-mediated reactions, such as the aza-Wittig reaction, can be visualized to understand the role of the catalyst.
Figure 1: A generalized catalytic cycle for the aza-Wittig reaction mediated by a phospholene oxide.
Summary and Outlook
The available evidence suggests that aryl-substituted phospholene oxides are highly effective catalysts, particularly for reactions like carbodiimide synthesis, owing to the electronic properties conferred by the aryl group to the phosphorus center. The rigid, cyclic structure of the phospholene oxide framework is a key contributor to this enhanced catalytic activity when compared to acyclic analogues.
While a direct quantitative comparison with alkyl-substituted phospholene oxides is currently hampered by a lack of head-to-head experimental data in the literature, the principles of catalyst design suggest that the choice between an alkyl and an aryl substituent will have a profound impact on performance. Alkyl groups, being more electron-donating, might be expected to increase the nucleophilicity of the phosphine oxide oxygen, potentially altering reaction rates. Conversely, the steric bulk of aryl groups can play a crucial role in stereoselective transformations.
Future research providing direct comparative studies of alkyl- and aryl-substituted phospholene oxides in a range of catalytic reactions is necessary to fully elucidate their respective advantages and disadvantages. Such studies would be invaluable for the rational design of more efficient and selective organocatalysts for applications in pharmaceutical and materials science.
References
Validating the Structure of 1-Ethyl-3-methyl-3-phospholene 1-oxide: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the structural validation of 1-Ethyl-3-methyl-3-phospholene 1-oxide utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of published spectral data for this compound, this guide leverages data from the closely related and well-characterized analog, 3-Methyl-1-phenyl-2-phospholene 1-oxide, as a basis for comparison. This approach allows for the prediction of expected spectral features and provides a robust methodology for structural confirmation.
Comparative Analysis of Phospholene Oxides
The structural validation of a novel or synthesized compound like this compound relies on the unambiguous interpretation of its spectroscopic data. By comparing this data to that of a known analog, such as 3-Methyl-1-phenyl-2-phospholene 1-oxide, researchers can gain confidence in their structural assignment. The primary differences between these two molecules are the substituent on the phosphorus atom (ethyl vs. phenyl) and the position of the double bond within the phospholene ring. These differences will manifest in predictable ways in their respective NMR and MS spectra.
Predicted and Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for this compound and the reported data for 3-Methyl-1-phenyl-2-phospholene 1-oxide.
Table 1: ¹H NMR Data (Predicted vs. Reported)
| Proton Assignment (this compound) | Predicted Chemical Shift (δ, ppm) | Proton Assignment (3-Methyl-1-phenyl-2-phospholene 1-oxide) | Reported Chemical Shift (δ, ppm) |
| P-CH₂-CH₃ | ~1.5 - 1.9 (m) | Phenyl-H | 7.85 - 7.35 (m) |
| P-CH₂-CH₃ | ~1.0 - 1.3 (t) | Olefinic C-H | 5.88 (d, JH-P = 25.1 Hz) |
| C=C-CH₃ | ~1.8 - 2.1 (s) | Allylic CH₂ | 2.80 - 2.15 (m) |
| Ring CH₂ | ~2.2 - 2.8 (m) | C=C-CH₃ | 2.05 (s) |
| Olefinic C-H | ~5.5 - 6.0 (d) |
Table 2: ¹³C NMR Data (Predicted vs. Reported)
| Carbon Assignment (this compound) | Predicted Chemical Shift (δ, ppm) | Carbon Assignment (3-Methyl-1-phenyl-2-phospholene 1-oxide) | Reported Chemical Shift (δ, ppm) |
| P-CH₂-CH₃ | ~20 - 30 (d) | Phenyl C (ipso) | ~130 - 135 (d) |
| P-CH₂-CH₃ | ~5 - 15 (s) | Phenyl C (o, m, p) | ~128 - 132 |
| C=C-CH₃ | ~15 - 25 (s) | C=C | ~118 (d) |
| Ring CH₂ | ~25 - 40 (d) | C=C | ~145 (d) |
| C=C | ~120 - 130 (d) | Allylic CH₂ | ~25 - 35 (d) |
| C=C | ~135 - 145 (d) | C=C-CH₃ | ~20 - 25 (s) |
Table 3: ³¹P NMR Data (Predicted vs. Reported)
| Compound | Predicted/Reported Chemical Shift (δ, ppm) |
| This compound | ~30 - 50 |
| 3-Methyl-1-phenyl-2-phospholene 1-oxide | ~20.6 |
Table 4: Mass Spectrometry Data (Predicted vs. Reported)
| Compound | Predicted Molecular Ion (m/z) | Reported Molecular Ion (m/z) |
| This compound (C₇H₁₃OP) | 144.07 | Not Available |
| 3-Methyl-1-phenyl-2-phospholene 1-oxide (C₁₁H₁₃OP) | 192.07 | 192[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the phospholene oxide sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Record the spectrum over a chemical shift range of 0-10 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds.
-
Record the spectrum over a chemical shift range of 0-200 ppm.
-
-
³¹P NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer, typically at a frequency of 162 MHz for a 400 MHz instrument.
-
Use a proton-decoupled pulse sequence.
-
Record the spectrum over a chemical shift range of -50 to 100 ppm.
-
Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Ionization: Employ a soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), to minimize fragmentation and clearly observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The accurate mass of the molecular ion ([M+H]⁺ or [M]⁺) should be determined and compared to the calculated exact mass of the proposed structure.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
Chemical Structures for Comparison
The diagram below illustrates the chemical structures of this compound and its comparative analog, 3-Methyl-1-phenyl-2-phospholene 1-oxide.
Caption: Chemical structures of the target compound and its phenyl analog.
Note: The DOT script for the chemical structures is a template. For actual rendering, the image attribute of the nodes would need to be replaced with paths to image files of the chemical structures. As I cannot generate images, I have used placeholder text. In a real-world application, these would be chemical drawings.
This guide provides a comprehensive approach to the structural validation of this compound. By following the detailed experimental protocols and utilizing the comparative data from a known analog, researchers can confidently confirm the structure of their synthesized compounds.
References
A Comparative Analysis of Bases for the Isomerization of 3-Phospholene Oxide
For researchers, scientists, and professionals in drug development, the isomerization of 3-phospholene oxides to their 2-phospholene oxide counterparts is a critical transformation. This guide provides an objective comparison of various bases used to catalyze this reaction, supported by experimental data, to facilitate informed decisions in synthetic strategies.
The conversion from 3-phospholene oxide to 2-phospholene oxide represents a key step in the synthesis of various phosphorus-containing compounds. The choice of base for this isomerization is paramount, as it significantly influences reaction efficiency, product distribution, and the potential for side reactions. This comparative study examines the performance of a range of bases, from common inorganic bases to stronger organometallic reagents.
Data Summary: Performance of Inorganic Bases in Isomerization
The following table summarizes the experimental results for the isomerization of 1-phenyl-3-methyl-3-phospholene oxide and 1-ethyl-3-methyl-3-phospholene oxide using various inorganic bases. The data highlights that while isomerization does occur, it often results in an equilibrium mixture of the 2- and 3-isomers.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Ratio of 2-isomer to 3-isomer |
| 1-phenyl-3-methyl-3-phospholene oxide | Cs₂CO₃ | Toluene | 110 | 24 | 77:23 |
| 1-phenyl-3-methyl-3-phospholene oxide | Cs₂CO₃ | DMF | 153 | 24 | ~80:20 |
| 1-ethyl-3-methyl-3-phospholene oxide | Na₂CO₃ | Toluene | 110 | 24 | Not specified, but generally lower than Cs₂CO₃ |
| 1-ethyl-3-methyl-3-phospholene oxide | K₂CO₃ | Toluene | 110 | 24 | Not specified, but generally lower than Cs₂CO₃ |
| 1-ethyl-3-methyl-3-phospholene oxide | Cs₂CO₃ | Toluene | 110 | 24 | ~70:30 |
| 1-ethyl-3-methyl-3-phospholene oxide | NaOH | Toluene | 110 | 24 | Not specified, but generally lower than Cs₂CO₃ |
| 1-ethyl-3-methyl-3-phospholene oxide | NaOEt | Toluene | 110 | 24 | Not specified, but generally lower than Cs₂CO₃ |
It is noteworthy that organic bases such as trimethylamine, N,N-diisopropylethylamine, pyridine, and 4-dimethylaminopyridine were found to be largely ineffective in promoting the isomerization.[1] Conversely, the use of strong bases like n-butyllithium and sodium hydride (NaH) often led to the decomposition of the starting material.[1][2]
Experimental Protocols
Below are detailed methodologies for key experiments involving the base-catalyzed isomerization of 3-phospholene oxides.
General Procedure for Isomerization using Inorganic Bases
To a solution of the respective 3-phospholene oxide (e.g., 1-phenyl-3-methyl-3-phospholene oxide) in a suitable solvent (e.g., toluene or DMF), the inorganic base (e.g., Cs₂CO₃, Na₂CO₃, K₂CO₃, NaOH, or NaOEt) is added.[1] In some cases, a phase-transfer catalyst can also be employed. The reaction mixture is then heated to the specified temperature (e.g., reflux) for a designated period (e.g., 24 hours).[1] After cooling to room temperature, the reaction mixture is worked up by washing with water and extracting the product with an organic solvent. The ratio of the 2- and 3-phospholene oxide isomers in the crude product is typically determined by analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[2]
Procedure for Isomerization using Sodium Hydride (NaH)
Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care in an inert atmosphere.
A suspension of sodium hydride (60% dispersion in mineral oil) is washed with an anhydrous solvent (e.g., THF) to remove the mineral oil. The washed NaH is then re-suspended in the same anhydrous solvent. The 3-phospholene oxide, dissolved in the anhydrous solvent, is added dropwise to the NaH suspension at a low temperature (e.g., -78 °C).[2] The reaction mixture is stirred at this temperature for a short period (e.g., 30 minutes) before being allowed to warm to room temperature and stirred for an extended period (e.g., 24 hours).[2] The reaction is then quenched by carefully adding it to cold water. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.[2]
Reaction Pathway and Experimental Workflow
The isomerization of 3-phospholene oxide to 2-phospholene oxide in the presence of a base is believed to proceed through a deprotonation-reprotonation mechanism. The base abstracts a proton from the carbon atom adjacent to both the phosphoryl group and the double bond, leading to the formation of a resonance-stabilized carbanion. Subsequent reprotonation at the γ-position yields the thermodynamically more stable 2-phospholene oxide.
Figure 1. A generalized workflow for the base-catalyzed isomerization of 3-phospholene oxide.
References
Computational Analysis of Phospholene Oxide Isomerization: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the isomerization of phospholene oxides is crucial for the synthesis of various organophosphorus compounds, which are pivotal as ligands in catalysis and as building blocks in medicinal chemistry. This guide provides a comparative analysis of the computational and experimental pathways for the isomerization of 3-phospholene oxides to the more conjugated 2-phospholene oxides, offering insights into reaction mechanisms and optimal conditions.
The isomerization of 3-phospholene oxides to their 2-phospholene oxide counterparts is a key transformation that has been explored under various conditions, including thermal, acid-catalyzed, and base-catalyzed reactions. Computational studies, primarily using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the underlying mechanisms and predicting the thermodynamics and kinetics of these pathways.[1]
Comparative Analysis of Isomerization Pathways
The conversion of 1-substituted-3-methyl-3-phospholene oxides to the corresponding 2-phospholene oxides has been systematically investigated. Below is a summary of the experimental outcomes and computational insights for different isomerization methods.
Data Presentation: A Comparative Overview
Table 1: Experimental Comparison of Isomerization Methods for 1-Substituted-3-Methyl-3-Phospholene Oxides
| Isomerization Method | Reagents/Conditions | Product Ratio (2-isomer : 3-isomer) | Yield of 2-isomer | Remarks |
| Thermal | Neat, 200 °C, 24 h | 43:57 to 85:15 | Not isolated | Incomplete isomerization, with aryl substituents favoring the 2-isomer more than alkyl ones.[1] |
| Acid-Catalyzed | Methanesulfonic acid, 50 °C, 60 h | 96:4 to 100:0 | 81–96% | Highly efficient method for obtaining pure 2-phospholene oxides.[1] |
| Base-Catalyzed | Potassium tert-butoxide in THF | Mixtures formed | Not specified | Leads to a mixture of 2- and 3-phospholene oxides.[1] |
| Via Chlorophosphonium Salts | Oxalyl chloride, then hydrolysis | Not specified | Good | An alternative route to 2-phospholene oxides.[1] |
Table 2: Computational Thermodynamic Data for the Isomerization of 1-Substituted-3-Phospholene Oxides to 2-Phospholene Oxides
| Substituent (R) | Computational Method | ΔH (kcal/mol) | ΔG (kcal/mol) | Predicted Product Preference |
| Phenyl | MP2/6-311G++(2d,2p) | -1.7 | -1.6 | 2-phospholene oxide |
| 4-Tolyl | MP2/6-311G++(2d,2p) | -1.7 | -1.7 | 2-phospholene oxide |
| 4-Methoxyphenyl | MP2/6-311G++(2d,2p) | -1.7 | -1.7 | 2-phospholene oxide |
| 4-Chlorophenyl | MP2/6-311G++(2d,2p) | -1.7 | -1.6 | 2-phospholene oxide |
| Ethyl | MP2/6-311G++(2d,2p) | -0.1 | 0.0 | No significant preference |
Data extracted from a study by Péczka et al.[1]
The computational results align with experimental observations, indicating that aryl substituents thermodynamically favor the formation of the 2-phospholene oxide isomer, while for alkyl substituents, the two isomers have nearly equal stability.[1]
Experimental Protocols
General Procedure for Acid-Catalyzed Isomerization
A 1-substituted-3-methyl-3-phospholene oxide is dissolved in methanesulfonic acid. The reaction mixture is stirred at 50 °C for 60 hours. After cooling to room temperature, the mixture is poured into ice water and extracted with an appropriate organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the pure 2-phospholene oxide.[1]
Computational Methodology
The thermodynamic and mechanistic studies of the isomerization pathways were conducted using quantum chemical calculations. The geometries of the 3-phospholene oxides, 2-phospholene oxides, and transition states were optimized at the MP2/6-31++G(d,p) and MP2/6-311++G(2d,2p) levels of theory. The polarizable continuum model (PCM) with the parameters of tetrahydrofuran (THF) was employed to account for solvent effects. The reaction enthalpies (ΔH) and Gibbs free energies (ΔG) were calculated at the higher MP2/6-311G++(2d,2p) level of theory to provide a more accurate thermodynamic description of the isomerization process.[1]
Mandatory Visualization: Isomerization Pathways
The following diagrams illustrate the key mechanistic pathways for the isomerization of 3-phospholene oxides.
Caption: A simplified representation of the thermal isomerization process.
Caption: The proposed mechanism for acid-catalyzed isomerization.
References
A Comparative Guide to the Experimental Verification of Quantum Chemical Predictions for Phospholene Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantum chemical predictions with experimental data for phospholene oxides, a class of organophosphorus compounds with significant applications in synthesis and materials science. The following sections detail the experimental protocols, present comparative data in a structured format, and illustrate the interplay between theoretical and experimental approaches in studying the isomerization of these compounds.
I. Comparison of Predicted and Experimental Isomer Ratios
Quantum chemical calculations have proven to be a valuable tool in predicting the outcomes of chemical reactions. In the case of the isomerization of 3-phospholene oxides to 2-phospholene oxides, theoretical predictions show a strong correlation with experimental results.[1][2] The following table summarizes the comparison between the calculated and experimentally observed ratios of 2- and 3-phospholene oxides under acidic conditions.
| Compound | Substituent (R) | Predicted Ratio (2-isomer:3-isomer) | Experimental Ratio (2-isomer:3-isomer) | Reference |
| 1a/4a | Phenyl | 96:4 | 96:4 | [1][2] |
| 1b/4b | 4-Methylphenyl | 96:4 | 96:4 | [1] |
| 1c/4c | 4-Methoxyphenyl | 96:4 | 97:3 | [1] |
| 1d/4d | 4-Chlorophenyl | 96:4 | 97:3 | [1] |
| 1e/4e | 4-(Trifluoromethyl)phenyl | 97:3 | 98:2 | [1] |
| 1f/4f | 1-Naphthyl | 96:4 | 98:2 | [1] |
| 1g/4g | 2-Thienyl | 96:4 | 100:0 | [1] |
| 1h/4h | Ethyl | 92:8 | 92:8 | [1] |
| 8/10 | 3,4-Dimethyl | 27:73 | 25:75 | [1][2] |
Table 1: Comparison of predicted and experimental product ratios for the acid-mediated isomerization of 1-substituted-3-methyl-3-phospholene oxides to their corresponding 2-phospholene oxides.
The data clearly indicates that the computational model accurately predicts the preference for the formation of the 2-phospholene oxide isomer in most cases.[1][2] Notably, for the dimethyl-substituted compound, both theoretical calculations and experimental results show a preference for the 3-phospholene oxide isomer.[1][2]
II. Experimental and Computational Protocols
A detailed understanding of the methodologies is crucial for evaluating the validity of the comparison between theoretical predictions and experimental outcomes.
A. Experimental Protocol: Acid-Mediated Isomerization [1]
-
Reaction Setup: A solution of the respective 1-substituted-3-methyl-3-phospholene oxide (1.0 mmol) in methanesulfonic acid (3.0 mL) is prepared.
-
Reaction Conditions: The reaction mixture is stirred at a temperature of 80 °C.
-
Reaction Monitoring: The progress of the isomerization is monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, the mixture is poured onto crushed ice (15 g) and neutralized with a 10% aqueous solution of sodium hydroxide.
-
Extraction: The aqueous phase is extracted with dichloromethane (3 x 10 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The product composition is determined by 1H and 31P NMR spectroscopy.
B. Computational Protocol: Quantum Chemical Calculations [1]
-
Software: The Gaussian 09 software package was utilized for all calculations.
-
Method: The geometries of all stationary points were optimized using the Møller–Plesset perturbation theory of second order (MP2).
-
Basis Set: The 6-311G(2d,2p) basis set was employed for all atoms.
-
Solvent Effects: The influence of the solvent (methanesulfonic acid) was taken into account using the implicit Polarizable Continuum Model (PCM).
-
Thermodynamic Corrections: Frequency calculations were performed at the same level of theory to obtain thermodynamic corrections at 298.15 K and 1 atm.
III. Workflow for Comparing Theoretical Predictions with Experimental Verification
The following diagram illustrates the logical workflow for the experimental verification of quantum chemical predictions in the context of phospholene oxide isomerization.
References
A Comparative Analysis of Thermal and Base-Catalyzed Isomerization of 3-Phospholene Oxides
The conversion of 3-phospholene oxides to their more thermodynamically stable 2-phospholene oxide isomers is a crucial transformation in organophosphorus chemistry, yielding valuable intermediates for various synthetic applications.[1] This guide provides a detailed comparison of two common methods for this isomerization: thermal and base-catalyzed approaches. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to select the most suitable method for their specific needs.
Performance Comparison: Thermal vs. Base-Catalyzed Isomerization
The isomerization of 3-phospholene oxides to 2-phospholene oxides can be achieved under thermal conditions or with the aid of a base. However, both methods typically result in an equilibrium mixture of the two isomers.[1][2]
Thermal Isomerization: This method involves heating the 3-phospholene oxide, often in a high-boiling point solvent. The process generally requires high temperatures and prolonged reaction times. While straightforward, thermal isomerization often leads to incomplete conversion and moderate yields due to potential decomposition at the elevated temperatures required.[2] For instance, heating 1-phenyl-3-methyl-3-phospholene oxide in solvents like toluene, DMF, or DMSO resulted in a maximum of only 4% of the desired 2-phospholene oxide isomer.[1] More extensive studies with various substituted 3-phospholene oxides showed that even after extended reaction times, the product is a mixture, with the ratio of 2- to 3-isomer ranging from 43:57 to 85:15.[2]
Base-Catalyzed Isomerization: The introduction of a base can facilitate the isomerization process. However, the choice of base is critical. Strong bases like n-butyllithium or sodium hydride have been observed to cause decomposition of the starting material.[1] Milder inorganic bases, such as cesium carbonate (Cs₂CO₃), can promote the isomerization, but the reaction still leads to an equilibrium mixture of the 2- and 3-phospholene oxides.[1][2] The final isomer ratio is often comparable to that achieved under thermal conditions, suggesting that both methods lead to a thermodynamic equilibrium.[2]
For achieving nearly complete isomerization, other methods such as acid catalysis (e.g., using methanesulfonic acid) or a two-step process involving the formation of cyclic chlorophosphonium salts have been shown to be more effective, yielding the 2-phospholene oxide in high purity and yields.[1]
Quantitative Data Summary
The following table summarizes the experimental data for the thermal and base-catalyzed isomerization of various 1-substituted-3-methyl-3-phospholene oxides to their corresponding 2-phospholene oxides.
| Method | Substrate (1-R) | Temp. (°C) | Time (h) | 2-isomer : 3-isomer Ratio | Yield (%) |
| Thermal | Phenyl | 160 | 24 | 63:37 | 84 |
| Thermal | 4-Tolyl | 160 | 24 | 70:30 | 81 |
| Thermal | 4-Anisyl | 160 | 24 | 85:15 | 75 |
| Thermal | 4-Fluorophenyl | 160 | 24 | 65:35 | 79 |
| Thermal | 4-Chlorophenyl | 160 | 24 | 68:32 | 78 |
| Thermal | 4-(Trifluoromethyl)phenyl | 160 | 24 | 63:37 | 46 |
| Thermal | 1-Naphthyl | 160 | 24 | 75:25 | 60 |
| Thermal | Ethyl | 160 | 24 | 43:57 | 65 |
| Thermal | Propyl | 160 | 24 | 45:55 | 68 |
| Thermal | Isopropyl | 160 | 24 | 55:45 | 55 |
| Thermal | Butyl | 160 | 24 | 45:55 | 63 |
| Thermal | Benzyl | 160 | 24 | 60:40 | 72 |
| Base (Cs₂CO₃) | Phenyl | 80 | 24 | 58:42 | - |
| Base (Cs₂CO₃) | Ethyl | 80 | 24 | 40:60 | - |
Data sourced from Keglevich et al. (2020).[2]
Visualizing the Isomerization Pathways
The following diagram illustrates the general transformation of 3-phospholene oxides to 2-phospholene oxides under thermal and base-catalyzed conditions, highlighting that both pathways typically result in an equilibrium mixture.
Caption: Isomerization of 3-phospholene oxide to an equilibrium mixture.
Experimental Protocols
The following are representative experimental protocols for the thermal and base-catalyzed isomerization of 3-phospholene oxides.
General Procedure for Thermal Isomerization [2]
-
A solution of the respective 1-substituted-3-methyl-3-phospholene oxide (1.0 mmol) in diphenyl ether (3 mL) is prepared in a sealed tube.
-
The reaction mixture is heated at 160 °C for 24 hours.
-
After cooling to room temperature, the composition of the crude product is determined by ³¹P NMR spectroscopy.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the mixture of 2- and 3-phospholene oxides.
General Procedure for Base-Catalyzed Isomerization [1][2]
-
A mixture of the 1-substituted-3-methyl-3-phospholene oxide (1.0 mmol) and cesium carbonate (Cs₂CO₃, 1.0 equiv) in toluene is prepared.
-
The reaction mixture is heated at 80 °C for 24 hours.
-
The progress of the reaction and the composition of the resulting mixture are monitored by ³¹P NMR spectroscopy.
-
It has been noted that this base-mediated isomerization leads to an equilibrium, and further purification would be required to separate the isomers.[2]
Conclusion
Both thermal and base-catalyzed methods can be employed for the isomerization of 3-phospholene oxides to 2-phospholene oxides. However, a key takeaway from experimental data is that neither approach typically drives the reaction to completion.[1][2] Instead, they lead to a thermodynamic equilibrium mixture of the two isomers. For applications requiring the pure 2-phospholene oxide, alternative methods such as acid-catalyzed isomerization or a route via chlorophosphonium salts, which have been shown to provide near-complete conversion, should be considered.[1] The choice of method will ultimately depend on the desired product purity, yield, and the scalability of the process for the intended application.
References
Kinetic Resolution of P-Chiral Phospholene Oxides: A Comparative Analysis of Diastereomeric Alkoxyphospholenium Salts
For researchers, scientists, and professionals in drug development, the enantioselective synthesis of P-chiral compounds is a critical challenge. This guide provides a detailed comparison of the kinetic resolution of 1-substituted-3-methyl-3-phospholene oxides utilizing diastereomeric alkoxyphospholenium salts, alongside alternative resolution strategies. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these methodologies.
The quest for enantiomerically pure phosphorus compounds is of paramount importance in catalysis, materials science, and medicinal chemistry. One notable strategy to achieve this is through the kinetic resolution of racemic mixtures. A key development in this area is the dynamic kinetic resolution (DKR) of 1-substituted-3-methyl-3-phospholene oxides. This method hinges on the formation of diastereomeric alkoxyphospholenium salts, which allows for the separation of enantiomers.
Dynamic Kinetic Resolution via Diastereomeric Alkoxyphospholenium Salts
A significant advancement in the resolution of P-chiral phospholene oxides involves a dynamic kinetic resolution method. This process is initiated by converting the racemic 3-phospholene oxides into the corresponding chlorophospholenium chlorides. A crucial aspect of this step is the dynamic interconversion between the enantiomers of these chlorophospholenium salts. Subsequently, reaction with a chiral auxiliary containing a hydroxyl group leads to the formation of diastereomeric alkoxyphospholenium salts in unequal ratios. These diastereomers can then be separated, and thermal rearrangement yields the optically active 3-phospholene oxides.
Experimental Workflow
Figure 1. Workflow for the dynamic kinetic resolution of 3-phospholene oxides.
Performance Data
The efficacy of this dynamic kinetic resolution has been evaluated with various chiral auxiliaries and phospholene oxide substrates. The enantiomeric excess (ee) achieved, however, has been modest, reaching up to 35%.[1]
| Substrate (R-group) | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Product | Yield | Reference |
| Phenyl | (-)-Menthol | 63:37 | 26% | Good | [1] |
| Phenyl | (-)-Borneol | 67:33 | 34% | Good | [1] |
| Ethyl | (-)-Menthol | 55:45 | 10% | Good | [1] |
| Benzyl | (-)-Menthol | 58:42 | 16% | Good | [1] |
Table 1. Performance of dynamic kinetic resolution via diastereomeric alkoxyphospholenium salts.[1]
Detailed Experimental Protocol
Step 1: Formation of Chlorophospholenium Chlorides To a solution of the racemic 1-substituted-3-methyl-3-phospholene oxide in a dry solvent (e.g., dichloromethane), oxalyl chloride is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time to ensure complete conversion to the chlorophospholenium chloride.
Step 2: Formation of Diastereomeric Alkoxyphospholenium Salts The resulting solution of the chlorophospholenium chloride is then treated with a chiral alcohol (e.g., (-)-menthol or (-)-borneol). The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the formed HCl. The mixture is stirred until the formation of the diastereomeric alkoxyphospholenium salts is complete, which can be monitored by techniques such as NMR spectroscopy.
Step 3: Rearrangement and Isolation The solvent is removed under reduced pressure, and the resulting diastereomeric mixture is heated to induce rearrangement to the enantioenriched 3-phospholene oxides. The final product is then purified using column chromatography to separate it from the chiral auxiliary and any byproducts.
Comparison with Alternative Kinetic Resolution Methods
While the use of diastereomeric alkoxyphospholenium salts presents a viable route for the kinetic resolution of 3-phospholene oxides, other methods have also been developed, often achieving higher enantioselectivities.
Resolution via Diastereomeric Complexation with Chiral Resolving Agents
An alternative and highly effective method involves the formation of diastereomeric molecular complexes with chiral resolving agents such as TADDOL derivatives. This approach has demonstrated excellent results in the resolution of various 3-phospholene 1-oxides, achieving high enantiomeric excesses.
| Substrate | Resolving Agent | Enantiomeric Excess (ee) | Yield | Reference |
| 1-Phenyl-3-methyl-3-phospholene 1-oxide | (-)-TADDOL | ~99% | Good | [2] |
| 1-Ethoxy-3-methyl-3-phospholene 1-oxide | (-)-TADDOL | High | Good | [2] |
Table 2. Performance of kinetic resolution using TADDOL as a resolving agent.[2]
Rhodium-Catalyzed Asymmetric Arylation
A dynamic kinetic resolution can also be achieved through the rhodium-catalyzed asymmetric arylation of phospholene oxides. This method involves the equilibration of the starting phospholene oxide with its chiral, racemic isomer, followed by a kinetic resolution step catalyzed by a chiral rhodium complex. This approach has been shown to produce high yields and excellent diastereoselectivity and enantioselectivity.[3]
Electrochemical Oxidative Dynamic Kinetic Resolution
A more recent and innovative approach involves the electrochemical oxidative dynamic kinetic resolution of phosphines using chiral supporting electrolytes. This method relies on the rapid pyramidal inversion of an anodically generated phosphoniumyl radical cation, with a chiral phosphate at the electrode-electrolyte interface directing the enantioselective outcome.[4][5] While this has been demonstrated for phosphines, its application to phospholene oxides could be a promising area for future research.
Conclusion
The dynamic kinetic resolution of 1-substituted-3-methyl-3-phospholene oxides via the formation of diastereomeric alkoxyphospholenium salts offers a direct method for obtaining enantioenriched P-chiral compounds. However, the achieved enantioselectivities are moderate compared to alternative methods such as resolution with chiral resolving agents like TADDOL or rhodium-catalyzed asymmetric arylation, which have demonstrated nearly complete enantiomeric separation. The choice of method will ultimately depend on the specific substrate, the desired level of enantiopurity, and the scalability of the process. The emerging field of electrochemical resolutions may also provide powerful new tools for the synthesis of these valuable chiral molecules. Researchers and drug development professionals should consider these factors when selecting a strategy for the preparation of enantiopure P-chiral phospholene oxides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic Kinetic Resolution in Rhodium-Catalyzed Asymmetric Arylation of Phospholene Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic kinetic resolution of phosphines with chiral supporting electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Reactivity of 2-Phospholene Oxides and 3-Phospholene Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-phospholene oxides and 3-phospholene oxides, two important classes of five-membered phosphorus heterocycles. These compounds serve as versatile intermediates in organophosphorus chemistry, finding applications in the synthesis of ligands for catalysis, biologically active molecules, and advanced materials.[1][2][3] Understanding their relative stability and reactivity is crucial for designing efficient synthetic routes. This document summarizes key reactivity differences, supported by experimental data and detailed protocols.
Core Reactivity and Stability Insights
The fundamental difference in reactivity between 2-phospholene oxides and 3-phospholene oxides stems from the position of the endocyclic double bond relative to the phosphoryl group. This structural variation influences their thermodynamic stability and the types of reactions they readily undergo.
It has been demonstrated that 2-phospholene oxides are the thermodynamically more stable isomers .[1] This inherent stability difference drives the isomerization of 3-phospholene oxides to their 2-phospholene counterparts under various conditions, a key reaction pathway that distinguishes the two isomers.[1][2][4]
Comparative Data on Key Reactions
The following table summarizes the reactivity of 1-substituted-3-methyl-3-phospholene oxides versus their 2-phospholene oxide isomers in several key transformations.
| Reaction Type | Isomer | Reagents and Conditions | Product(s) | Yield (%) | Isomeric Ratio (2- vs 3-) |
| Isomerization | 3-Phospholene Oxide | Methanesulfonic acid, 120 °C, 24 h | 2-Phospholene Oxide | 81–96% | >96:4 |
| Isomerization | 3-Phospholene Oxide | Oxalyl chloride, then H₂O | 2-Phospholene Oxide | 71–96% | >97:3 |
| Isomerization | 3-Phospholene Oxide | Thermal (e.g., reflux in Toluene) | Mixture | Low Conversion | ~4:96 |
| Allylic C-H Arylation | 3-Phospholene Oxide | Triarylboroxines, Cu(OAc)₂, Ag₂CO₃ | 2-Aryl-3-phospholene oxide | up to 58% | N/A |
| Epoxidation | 2-Phospholene Oxide | Peroxy acids | 2,3-Epoxyphospholane oxide | N/A | N/A |
| Epoxidation | 3-Phospholene Oxide | Peroxy acids | 3,4-Epoxyphospholane oxide | N/A | N/A |
| Diels-Alder Cycloaddition | 2-Phospholene Oxide | Dienes (e.g., vinyl-dihydronaphthalene) | Polycyclic phosphine oxides | ~25% | N/A |
Data compiled from studies on various 1-substituted phospholene oxides. Yields and ratios are representative.[1][5][6]
Experimental Protocols
Protocol 1: Acid-Catalyzed Isomerization of 3-Phospholene Oxide to 2-Phospholene Oxide
This protocol describes the efficient conversion of a 1-substituted-3-methyl-3-phospholene oxide to the more stable 2-phospholene oxide isomer using methanesulfonic acid.[1]
Materials:
-
1-Phenyl-3-methyl-3-phospholene oxide (1.0 mmol, 192.2 mg)
-
Methanesulfonic acid (2.0 mL)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
The 1-phenyl-3-methyl-3-phospholene oxide is added to methanesulfonic acid in a round-bottom flask.
-
The mixture is stirred and heated to 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing ice and water.
-
The aqueous solution is neutralized by the slow addition of solid NaHCO₃ until effervescence ceases.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1-phenyl-3-methyl-2-phospholene oxide.
-
The isomeric ratio can be determined by ³¹P NMR spectroscopy, and the product can be further purified by column chromatography if necessary.[1]
Protocol 2: McCormack Cycloaddition for the Synthesis of 3-Phospholene Oxide
This reaction is a primary route to the 3-phospholene oxide scaffold, which can then be used as a starting material for isomerization or other reactions.[7][8]
Materials:
-
Dichlorophenylphosphine (0.1 mol, 17.9 g)
-
Isoprene (0.2 mol, 20 mL), freshly distilled
-
A pressure-equalizing dropping funnel
-
A heavy-walled suction flask (as reactor)
-
Ice water
-
30% Sodium hydroxide solution
-
Chloroform
Procedure:
-
Dichlorophenylphosphine is placed in the suction flask, which is then sealed.
-
Isoprene is added dropwise to the stirred dichlorophenylphosphine over 30-60 minutes. The reaction is exothermic and may require intermittent cooling.
-
After addition is complete, the flask is sealed and allowed to stand at room temperature for at least 3 days to allow the intermediate cycloadduct to form.
-
The resulting solid adduct is carefully hydrolyzed by stirring it into a large volume of ice water until it dissolves.[8]
-
The acidic solution is nearly neutralized by the slow addition of 30% sodium hydroxide solution, keeping the temperature below 25 °C with ice. The pH is then adjusted to ~6.5 with sodium bicarbonate.
-
The aqueous solution is saturated with sodium chloride and extracted with chloroform.
-
The combined chloroform extracts are dried, and the solvent is removed to yield the crude 3-methyl-1-phenyl-3-phospholene 1-oxide, which can be purified by vacuum distillation or recrystallization.[8]
Reaction Pathways and Logical Comparisons
The following diagrams illustrate key reaction pathways and summarize the divergent reactivity of the two isomers.
Discussion of Reactivity Differences
Isomerization
As the cornerstone of their comparative reactivity, 3-phospholene oxides can be converted to 2-phospholene oxides. This rearrangement can be achieved under thermal, acidic, or basic conditions, or via the formation of intermediate chlorophosphonium salts followed by hydrolysis.[1][4] Acid-catalyzed methods, particularly with methanesulfonic acid, and the chlorophosphonium salt route provide the cleanest and highest-yielding conversions.[1] Thermal isomerization without a catalyst is generally inefficient.[1]
Allylic Functionalization
The allylic protons of 3-phospholene oxides (at the C2 and C5 positions) are susceptible to functionalization. For instance, a copper-catalyzed oxidative allylic C-H arylation has been demonstrated, selectively installing an aryl group at the C2 position.[6] This highlights the utility of the 3-isomer as a scaffold for introducing substituents adjacent to the phosphorus atom. The reactivity of the allylic protons in 2-phospholene oxides (at the C5 position) is primarily exploited in deprotonation reactions to form carbanions.
Cycloaddition Reactions
Phospholene oxides can participate as dienophiles in Diels-Alder reactions to construct complex polycyclic systems.[5][9][10] The double bond in 2-phospholene oxides is activated by the adjacent electron-withdrawing phosphoryl group, making them effective dienophiles for reactions with various dienes.[5] While 3-phospholene oxides can also undergo cycloadditions, the electronic activation of the double bond is less pronounced.
Horner-Wadsworth-Emmons (HWE) and Related Reactions
The HWE reaction involves the deprotonation of a carbon alpha to a phosphonate or phosphine oxide to generate a stabilized carbanion, which then reacts with a carbonyl compound.[11][12] The structure of 2-phospholene oxides is well-suited for this type of reaction. The allylic protons at the C5 position are alpha to the phosphorus atom and can be removed by a strong base to form a nucleophilic carbanion, enabling condensation with aldehydes or ketones. This provides a pathway to extend a carbon chain from the C5 position of the phospholene ring. While the C2 and C5 protons of 3-phospholene oxides are also allylic, their acidity and subsequent reactivity in HWE-type transformations are different and can lead to different product distributions.
Conclusion
The reactivity of 2-phospholene oxides and 3-phospholene oxides is distinctly governed by the placement of their carbon-carbon double bond. 3-Phospholene oxides are best viewed as precursors to the more stable 2-phospholene oxides via isomerization. They are also valuable substrates for reactions targeting their allylic C-H bonds, such as in arylation reactions.
Conversely, 2-phospholene oxides are the thermodynamically preferred isomers and are characterized by the reactivity of their electron-deficient double bond and their acidic alpha-protons. This makes them suitable for Diels-Alder cycloadditions (acting as dienophiles) and for Horner-Wadsworth-Emmons type reactions, where they serve as precursors to phosphorus-stabilized carbanions for C-C bond formation. A thorough understanding of these divergent reactivity profiles allows researchers to select the appropriate isomer and reaction conditions to achieve their desired synthetic targets.
References
- 1. BJOC - Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides [beilstein-journals.org]
- 2. Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A Straightforward Approach Towards Phosphadecalones by Microwave-Assisted Diels–Alder Reaction [mdpi.com]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 1-Ethyl-3-methyl-3-phospholene 1-oxide
Disclaimer: This document provides essential safety and logistical information for handling 1-Ethyl-3-methyl-3-phospholene 1-oxide. The following guidance is based on the safety data available for the closely related compound, 3-Methyl-1-phenyl-2-phospholene 1-oxide, due to the limited specific data for the ethyl analog. It is imperative to obtain and meticulously follow the Safety Data Sheet (SDS) provided by the supplier for this compound before any handling, storage, or disposal.
This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure proper chemical management.
Immediate Safety and Personal Protective Equipment (PPE)
The primary objective when handling any chemical is to minimize exposure. This is achieved through a combination of engineering controls and the use of appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower for immediate emergency use.[1]
-
Use a fume hood to keep airborne concentrations of the chemical low, especially when there is a risk of generating dust or aerosols.[1]
Personal Protective Equipment Summary:
A detailed breakdown of the recommended PPE is provided in the table below. This equipment should be worn at all times when handling the chemical.
| Body Part | Recommended PPE | Relevant Standard | Primary Function |
| Eyes/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects against splashes and airborne particles. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). | European Standard EN 374.[3] | Prevents direct skin contact and potential absorption. |
| Body | Laboratory coat or other protective clothing. | --- | Provides a barrier against accidental spills and contamination.[1] |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or for spill response. | OSHA 29 CFR 1910.134 or European Standard EN 149.[1] | Protects against inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized protocol is crucial for minimizing risks in a laboratory setting.
Experimental Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
